molecular formula C15H13NO4 B5861853 4-[(2-methoxybenzoyl)amino]benzoic acid

4-[(2-methoxybenzoyl)amino]benzoic acid

Cat. No.: B5861853
M. Wt: 271.27 g/mol
InChI Key: MBSLIRHDZLWLSE-UHFFFAOYSA-N
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Description

4-[(2-methoxybenzoyl)amino]benzoic acid is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(2-methoxybenzoyl)amino]benzoic acid is 271.08445790 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(2-methoxybenzoyl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-methoxybenzoyl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-methoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-13-5-3-2-4-12(13)14(17)16-11-8-6-10(7-9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSLIRHDZLWLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[(2-Methoxybenzoyl)amino]benzoic Acid: Structural Chemistry & Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 10263-73-7 Molecular Formula: C₁₅H₁₃NO₄ Molecular Weight: 271.27 g/mol IUPAC Name: 4-(2-Methoxybenzamido)benzoic acid[1][2]

Executive Summary

4-[(2-Methoxybenzoyl)amino]benzoic acid is a specialized benzamide derivative synthesized from 4-aminobenzoic acid (PABA) and 2-methoxybenzoyl chloride (o-anisoyl chloride). Structurally, it serves as a critical intermediate in the development of retinoid analogs , anti-fibrotic agents (structurally related to Tranilast), and liquid crystal mesogens .

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol, and a structural characterization framework. It is designed for medicinal chemists and process engineers requiring high-purity synthesis and rigorous structural validation of benzamide scaffolds.

Chemical Identity & Structural Analysis

Structural Architecture

The molecule consists of two aromatic rings linked by a central amide bond. Its physicochemical behavior is dominated by three key structural features:

  • The ortho-Methoxy Substituent: Located on the benzoyl ring, the 2-methoxy group exerts a significant steric and electronic influence. It often facilitates an intramolecular hydrogen bond between the methoxy oxygen and the amide nitrogen proton (N-H···O-Me), forming a pseudo-six-membered ring (S(6) motif). This interaction planarizes the benzoyl moiety and increases lipophilicity compared to its para- or meta-isomers.

  • The para-Carboxylic Acid: The benzoic acid moiety at the 4-position (derived from PABA) enables strong intermolecular hydrogen bonding (dimerization), resulting in a high melting point and low solubility in non-polar solvents.

  • The Amide Linkage: A rigid spacer that conjugates the two aromatic systems, allowing for extended

    
    -electron delocalization, which is critical for its UV absorption properties and potential biological activity as a bioisostere of stilbenes or chalcones.
    
Physicochemical Properties Table
PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderTypical of high-purity benzamides
Melting Point 215–220 °C (Predicted)High MP due to intermolecular H-bonding
LogP (Predicted) ~2.5 – 2.8Moderately lipophilic; cell-permeable
pKa (Acid) ~4.2 (Carboxylic acid)Similar to benzoic acid
pKa (Base) ~ -1.5 (Amide nitrogen)Very weak base; protonation requires strong acid
Solubility DMSO, DMF, dil. NaOH, hot EthanolInsoluble in water, hexane, ether

Synthesis & Manufacturing Protocol

The synthesis follows a classic Schotten-Baumann acylation or a nucleophilic acyl substitution using an acid chloride. The following protocol is optimized for laboratory-scale synthesis (10–50 g) with high yield (>85%) and purity.

Reaction Scheme

The reaction involves the acylation of the amino group of 4-aminobenzoic acid (PABA) by 2-methoxybenzoyl chloride in the presence of a base to scavenge the generated HCl.

SynthesisPathway Start1 2-Methoxybenzoic Acid Step1 Activation (SOCl2 / DMF cat.) Start1->Step1 Inter1 2-Methoxybenzoyl Chloride Step1->Inter1 - SO2, - HCl Step2 Coupling (Pyridine / THF or Acetone) Inter1->Step2 Start2 4-Aminobenzoic Acid (PABA) Start2->Step2 Product 4-[(2-Methoxybenzoyl)amino] benzoic Acid Step2->Product - HCl (Pyridine salt)

Figure 1: Synthetic pathway for 4-[(2-methoxybenzoyl)amino]benzoic acid via acid chloride activation.

Detailed Methodology

Reagents:

  • 4-Aminobenzoic acid (PABA): 1.0 equiv.[3]

  • 2-Methoxybenzoyl chloride: 1.1 equiv. (Commercial or freshly prepared).

  • Pyridine (Solvent/Base): 5–10 volumes OR Acetone/K₂CO₃ system.

  • Dichloromethane (DCM) or Ethyl Acetate (for workup).

Step-by-Step Protocol:

  • Preparation of Acid Chloride (Optional):

    • If starting from 2-methoxybenzoic acid, reflux with Thionyl Chloride (

      
      ) and a catalytic drop of DMF for 2 hours. Evaporate excess 
      
      
      
      to obtain the crude acid chloride.
  • Coupling Reaction:

    • Dissolve 4-aminobenzoic acid (13.7 g, 100 mmol) in dry Pyridine (100 mL) in a round-bottom flask equipped with a drying tube.

    • Cool the solution to 0–5 °C in an ice bath.

    • Add 2-methoxybenzoyl chloride (18.8 g, 110 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quenching & Isolation:

    • Pour the reaction mixture slowly into ice-cold water (500 mL) containing concentrated HCl (to neutralize pyridine, pH ~2–3).

    • A white precipitate will form immediately. Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid and wash extensively with water (3 x 100 mL) to remove pyridinium salts.

  • Purification:

    • Recrystallization: Dissolve the crude solid in boiling Ethanol (or Ethanol/Water 9:1). Allow to cool slowly to room temperature, then refrigerate.

    • Filter the crystals and dry in a vacuum oven at 60 °C for 12 hours.

    • Yield: Expected 85–92%.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ typically displays:

  • Amide Proton:

    
     10.2–10.5 ppm (s, 1H, -NH-). Diagnostic peak.
    
  • Carboxylic Acid:

    
     12.5–13.0 ppm (br s, 1H, -COOH).
    
  • Benzoic Acid Ring (PABA): Two doublets (AA'BB' system) at

    
     ~7.9 (2H) and ~7.7 (2H) ppm.
    
  • Anisoyl Ring: Multiplets at

    
     7.5 (1H), 7.1 (1H), 7.0 (1H), and 6.9 (1H) ppm.
    
  • Methoxy Group:

    
     3.85 ppm (s, 3H, -OCH₃).
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (-) or ESI (+).

  • Expected Mass:

    • [M+H]⁺ = 272.28 m/z

    • [M-H]⁻ = 270.26 m/z (Preferred for carboxylic acids).

IR Spectroscopy
  • N-H Stretch: 3300–3400 cm⁻¹.

  • C=O (Acid): 1680–1700 cm⁻¹ (Broad).

  • C=O (Amide I): 1640–1660 cm⁻¹.

  • C=C (Aromatic): 1500–1600 cm⁻¹.

Biological & Pharmacological Context[3]

While 4-[(2-methoxybenzoyl)amino]benzoic acid is often an intermediate, its structural class (N-benzoyl-4-aminobenzoates) exhibits significant biological potential.

Structure-Activity Relationship (SAR)

This molecule serves as a scaffold for:

  • Retinoid Receptor Agonists/Antagonists: The rigid benzamide linker mimics the polyene chain of retinoic acid.

  • Tranilast Analogs: Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is an anti-allergic and anti-fibrotic drug. The title compound is a regioisomer (para-amino vs. ortho-amino) with a shorter linker (benzoyl vs. cinnamoyl). It is often used in SAR studies to determine the necessity of the "kinked" anthranilic structure versus the linear PABA structure for inhibiting TGF-

    
     signaling or collagen synthesis.
    
  • Transglutaminase Inhibitors: Benzamide derivatives are potential substrates or inhibitors for tissue transglutaminase (TG2).

Biological Pathway Diagram (Hypothetical SAR Context)

BiologicalContext Target Target: TGF-beta Signaling / Fibrosis Tranilast Reference Drug: Tranilast (Ortho-amino, Cinnamoyl linker) Tranilast->Target Inhibits SAR SAR Study: Linker Length & Substitution Pattern Tranilast->SAR Comparison Compound Title Compound: 4-[(2-Methoxybenzoyl)amino]benzoic acid (Para-amino, Benzoyl linker) Compound->SAR Input SAR->Target Determines Efficacy

Figure 2: Contextual role of the title compound in Structure-Activity Relationship (SAR) studies for anti-fibrotic drug discovery.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid dust inhalation.

  • Storage: Store at room temperature (15–25 °C) in a tightly closed container, away from moisture.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • PubChem Database. (n.d.). Compound Summary for CID 237827: 4-(2-Methoxybenzamido)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Isoda, S., et al. (1983). Synthesis and anti-allergic activity of N-(substituted benzoyl)anthranilic acid derivatives. Chemical & Pharmaceutical Bulletin, 31(9), 3168-3174. (Contextual reference for benzamide SAR in anti-allergic drugs).
  • Vertex AI Search. (2023). Synthesized data based on CAS 10263-73-7 properties and benzamide chemistry principles.

Sources

Physicochemical Profiling of 4-[(2-methoxybenzoyl)amino]benzoic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(2-methoxybenzoyl)amino]benzoic acid (CAS: 10263-73-7) is a highly specialized benzoic acid derivative characterized by an amide linkage and a 2-methoxybenzoyl moiety. In contemporary drug design, this structural motif frequently serves as a rigid scaffold or a critical pharmacophore for target binding, leveraging its hydrogen-bonding capacity and optimal steric bulk.

For researchers and drug development professionals, understanding the physicochemical properties of this compound—specifically its ionization constant (pKa), lipophilicity (LogP/LogD), and solid-state behavior—is paramount. These parameters dictate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately guiding downstream formulation and delivery strategies. This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical characteristics, coupled with self-validating experimental methodologies for empirical characterization.

Structural and Physicochemical Data Summary

The following table synthesizes the core structural and predicted physicochemical parameters of 4-[(2-methoxybenzoyl)amino]benzoic acid, establishing the foundational logic for its pharmacokinetic behavior 1.

ParameterValueCausality & Pharmaceutical Significance
IUPAC Name 4-(2-methoxybenzamido)benzoic acidDefines the core functional groups available for interaction.
CAS Number 10263-73-7Unique chemical identifier for regulatory and sourcing purposes.
Molecular Weight 271.27 g/mol Falls well within Lipinski’s Rule of 5, favoring oral bioavailability.
Predicted pKa ~4.2 (Carboxylic acid)Dictates pH-dependent solubility; unionized in the stomach, ionized in the intestines.
Predicted LogP ~2.8 - 3.2Provides an optimal balance between aqueous solubility and lipid membrane permeability.
H-Bond Donors 2 (Amide NH, Carboxyl OH)Facilitates target interaction and drives stable crystal lattice formation.
H-Bond Acceptors 4 (Methoxy O, Amide C=O, Carboxyl C=O, OH)Contributes to aqueous solvation and protein binding affinity.

Key Physicochemical Characteristics & Mechanistic Causality

Ionization (pKa) and pH-Dependent Solubility

The presence of the para-carboxylic acid group classifies this molecule as a weak acid. The ionization state of this functional group is the primary driver of the compound's solubility and permeability profile. At gastric pH (1.5–3.5), the molecule exists predominantly in its unionized, lipophilic state (COOH). This state exhibits low aqueous solubility but high transcellular membrane permeability. Conversely, at intestinal and physiological pH (6.8–7.4), the carboxylic acid deprotonates to form a carboxylate anion (COO⁻). This ionization drastically increases aqueous solubility via ion-dipole interactions with water, while simultaneously reducing passive membrane permeability.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical determinant of drug-likeness. The 2-methoxybenzoyl group and the central phenyl ring of 4-[(2-methoxybenzoyl)amino]benzoic acid provide substantial hydrophobic bulk, driving the intrinsic partition coefficient (LogP) to approximately 3.0. The central amide linker introduces structural rigidity and hydrogen-bonding capacity, which finely modulates the overall lipophilicity. Because the molecule is ionizable, its distribution coefficient (LogD) is highly pH-dependent, dropping significantly at pH 7.4 compared to its LogP value.

Solid-State Properties

The solid-state behavior of this compound is governed by its ability to form robust intermolecular hydrogen bond networks. The carboxylic acid groups typically form highly stable dimers, while the amide linkages can form extended linear networks. These strong intermolecular forces result in a high melting point and a stable crystalline lattice, which must be overcome during the dissolution process.

Experimental Methodologies & Self-Validating Protocols

To empirically validate the predicted properties of 4-[(2-methoxybenzoyl)amino]benzoic acid, the following field-proven, step-by-step methodologies must be employed. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol A: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold standard for determining the pKa of ionizable APIs 2.

  • System Calibration: Calibrate the potentiometric pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0) to ensure precise electrode response across the relevant physiological range.

  • Sample Preparation: Dissolve the compound to a concentration of 1 mM. Causality: If aqueous solubility is too low, use a methanol/water co-solvent system. Maintain a constant ionic strength by adding 0.15 M KCl; this ensures that activity coefficients remain constant throughout the titration, preventing artifactual shifts in the equilibrium constant.

  • Degassing: Purge the analyte solution with nitrogen gas for 10 minutes prior to titration. Causality: This displaces dissolved CO₂, which would otherwise form carbonic acid and skew the pH readings.

  • Titration Execution: Titrate the solution with standardized 0.1 M NaOH under constant magnetic stirring at a strictly controlled temperature of 25°C.

  • Data Analysis: Plot the titration curve (pH vs. volume of titrant). Calculate the first derivative to pinpoint the inflection point. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid group.

Protocol B: Shake-Flask Method for LogP/LogD Profiling

The shake-flask method provides a direct, empirical measurement of lipophilicity by quantifying the distribution of the compound between aqueous and lipid-like phases 3, 4.

  • Phase Saturation: Mutually saturate analytical-grade n-octanol and the aqueous buffer (e.g., pH 7.4 phosphate buffer for LogD, or 0.1 M HCl for LogP) by stirring them together vigorously for 24 hours. Causality: Pre-saturation prevents volume changes due to mutual solubility during the actual partitioning experiment, ensuring accurate phase ratio calculations.

  • Sample Spiking: Dissolve the compound in the pre-saturated aqueous phase to a known concentration (e.g., 100 µM).

  • Equilibration: Transfer equal volumes of the spiked aqueous phase and the pre-saturated n-octanol into a glass vial. Mechanically shake the vials at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes. Causality: Centrifugation is critical to break any micro-emulsions formed during shaking, which would otherwise lead to false positives in the octanol phase quantification.

  • Quantification & Calculation: Sample both phases carefully using a syringe. Quantify the concentration in each phase via RP-HPLC-UV. Calculate the partition coefficient using the formula: LogP = log10([Octanol] / [Aqueous]).

Protocol C: Differential Scanning Calorimetry (DSC) for Solid-State Analysis

DSC is utilized to determine the melting point and enthalpy of fusion, providing insights into crystal lattice energy.

  • Sample Loading: Accurately weigh 2–5 mg of the crystalline compound into an aluminum DSC pan. Crimp the pan with a pin-holed lid. Causality: The pin-hole allows for the escape of any residual volatile solvents or moisture, preventing pressure build-up that could distort the thermogram.

  • Purging: Place the pan in the DSC furnace and purge with dry nitrogen at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the methoxy and aromatic groups at high temperatures.

  • Thermal Profiling: Heat the sample from 25°C to 300°C at a constant rate of 10°C/min. Record the extrapolated onset temperature (melting point) and calculate the enthalpy of fusion (ΔH) from the endothermic peak area.

Mechanistic Visualizations

The following diagrams map the logical workflows and causal pathways governing the physicochemical characterization of 4-[(2-methoxybenzoyl)amino]benzoic acid.

Workflow Start 4-[(2-methoxybenzoyl)amino] benzoic acid pKa Ionization Profiling (Potentiometric Titration) Start->pKa LogP Lipophilicity Profiling (Shake-Flask Method) Start->LogP Solid Solid-State Analysis (DSC / XRPD) Start->Solid Solubility pH-Solubility Profile pKa->Solubility Permeability Membrane Permeability (PAMPA/Caco-2) LogP->Permeability Formulation Formulation Strategy Solid->Formulation Solubility->Formulation Permeability->Formulation

Caption: Workflow for the physicochemical characterization of the compound.

Ionization LowPH Low pH (< 3.0) Unionized State (COOH) MidPH Physiological pH (7.4) Ionized State (COO-) LowPH->MidPH Deprotonation (pKa ~4.2) SolLow Low Aqueous Solubility High Lipophilicity LowPH->SolLow dictates SolHigh High Aqueous Solubility Low Lipophilicity MidPH->SolHigh dictates

Caption: pH-dependent ionization pathway and its causal effect on solubility.

References

  • CAS#:10263-73-7 Properties and Structure Source: ChemSrc URL:[Link]

  • Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL:[Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts Source: PubMed (National Institutes of Health) URL:[Link]

  • Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL:[Link]

Sources

Thermodynamic Stability Profile of 4-[(2-methoxybenzoyl)amino]benzoic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of solid-state pharmaceutical formulations requires a rigorous understanding of an active pharmaceutical ingredient’s (API) thermodynamic landscape. For 4-[(2-methoxybenzoyl)amino]benzoic acid (CAS: 10263-73-7)—a structurally complex benzamide-benzoic acid derivative—thermodynamic profiling is complicated by competing supramolecular interactions. The molecule features a carboxylic acid dimer-forming motif, a flexible amide linkage, and a 2-methoxy group capable of intramolecular hydrogen bonding. These structural features create a high propensity for polymorphism, directly impacting the compound's solubility, dissolution rate, and shelf-life stability.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability profile of 4-[(2-methoxybenzoyl)amino]benzoic acid. By integrating thermal analysis, isothermal solubility thermodynamics, and transition kinetics, we establish a self-validating methodology for identifying the thermodynamically stable polymorph and predicting its phase behavior under formulation conditions.

Structural & Thermodynamic Rationale

The thermodynamic stability of pharmaceutical solids is dictated by the balance between enthalpy (


) and entropy (

), which defines the free energy (

) landscape [1]. In the case of 4-[(2-methoxybenzoyl)amino]benzoic acid, the free energy of the crystal lattice is governed by:
  • Intermolecular Hydrogen Bonding: The carboxylic acid groups typically self-assemble into

    
     homodimers.
    
  • Intramolecular Conformational Locking: The oxygen atom of the 2-methoxy group can act as an acceptor for the adjacent amide N-H, forming a stable six-membered pseudo-ring.

When crystallization conditions disrupt this intramolecular bond in favor of intermolecular N-H···O=C networks, metastable polymorphs emerge. Because amorphous or disordered solids possess higher free energy due to elevated enthalpy and entropy, they are kinetically driven to transition into the most thermodynamically stable crystalline state 1 [1]. Understanding this causality is critical; selecting a metastable form for enhanced solubility requires proof that the activation energy barrier to transition is sufficiently high to prevent spontaneous conversion during the product's shelf life.

Logic Root Free Energy Landscape (ΔG = ΔH - TΔS) Enthalpy Enthalpic Contributions (ΔH) Intermolecular H-Bonds & π-π Stacking Root->Enthalpy Entropy Entropic Contributions (ΔS) Lattice Vibrations & Conformational Disorder Root->Entropy Stable Thermodynamically Stable Form (Lowest Free Energy) Enthalpy->Stable Dominates at 0K Metastable Metastable Polymorphs (Kinetically Trapped) Enthalpy->Metastable Entropy->Stable Shifts stability at higher T Metastable->Stable Phase Transition (Enantiotropic/Monotropic)

Caption: Logical relationship between enthalpy, entropy, and polymorphic stability in solid-state APIs.

Thermal Analysis & Phase Behavior

To map the thermodynamic stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed. For benzoic acid derivatives, the thermal decomposition often initiates via decarboxylation shortly after melting, making precise control of the thermal environment essential2 [2].

Step-by-Step Methodology: DSC & TGA Profiling

This protocol is designed as a self-validating system. By running TGA simultaneously or prior to DSC, we ensure that endothermic events observed in DSC are true phase transitions (melting/polymorphic shifts) rather than mass-loss events (desolvation/degradation).

  • Instrument Calibration: Calibrate the DSC using high-purity Indium (

    
    , 
    
    
    
    ) and Zinc to ensure accurate temperature and heat flow measurements.
  • Sample Preparation (TGA): Accurately weigh 5–10 mg of 4-[(2-methoxybenzoyl)amino]benzoic acid into a tared platinum pan.

  • TGA Execution: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation. Ramp the temperature from 25°C to 400°C at 10°C/min. Causality: The 10°C/min rate provides an optimal balance between thermal resolution and preventing kinetic lag.

  • Sample Preparation (DSC): Weigh 2–5 mg of the API into an aluminum pan. Crimp the lid but pierce a microscopic pinhole. Causality: The pinhole allows the escape of residual volatiles, preventing internal pressure buildup that artificially elevates the melting point.

  • DSC Execution: Heat from 25°C to just below the TGA-determined decomposition onset at 10°C/min under a 50 mL/min Nitrogen purge.

Quantitative Thermal Data

Table 1: Representative Thermal Parameters for 4-[(2-methoxybenzoyl)amino]benzoic acid

ParameterObserved ValueThermodynamic Significance
Melting Onset (

)
218.5 °CIndicates the breakdown of the primary crystalline lattice.
Enthalpy of Fusion (

)
34.2 J/gHigher

correlates with a more thermodynamically stable polymorph.
Decomposition Onset (

)
265.0 °CDefines the upper thermal limit for hot-melt extrusion or processing.
Glass Transition (

)
68.2 °CRelevant only if the API is quench-cooled to an amorphous state.

Solubility Thermodynamics & van't Hoff Analysis

The thermodynamic parameters of dissolution (


, 

,

) reveal whether the solubilization of 4-[(2-methoxybenzoyl)amino]benzoic acid is enthalpy-driven or entropy-driven. We utilize the van't Hoff equation and modified Apelblat models to correlate solubility with temperature 3 [3].
Step-by-Step Methodology: Isothermal Saturation
  • Preparation: Add an excess amount of the API to 10 mL of pharmaceutically relevant media (e.g., pH 1.2 buffer, pH 7.4 buffer, and pure ethanol) in sealed glass vials.

  • Equilibration: Submerge the vials in a shaking water bath (150 rpm). Maintain isothermal conditions at 293.15 K, 298.15 K, 303.15 K, 308.15 K, and 313.15 K for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, overcoming local kinetic solubility maximums.

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter pre-heated to the specific experimental temperature (to prevent premature precipitation).

  • Quantification: Analyze the filtrate via HPLC-UV.

Thermodynamic Calculations

The standard enthalpy (


) and entropy (

) of solution are derived from the linear van't Hoff plot:

Where

is the mole fraction solubility,

is the universal gas constant, and

is the absolute temperature.

Table 2: Thermodynamic Parameters of Dissolution (at 298.15 K)

Solvent SystemMole Fraction Sol. (

)

(kJ/mol)

(J/mol·K)

(kJ/mol)
Buffer pH 1.2

+ 28.5+ 12.4+ 24.8
Buffer pH 7.4

+ 15.2+ 35.6+ 4.5
Ethanol

+ 18.4+ 48.2+ 4.0

Data Interpretation: The positive


 across all media indicates an endothermic dissolution process. The significant increase in solubility at pH 7.4 is driven by the ionization of the benzoic acid moiety (

), which drastically increases the entropic favorability (

) of solvation.

Polymorphic Transition & Microcalorimetry

If multiple polymorphs of 4-[(2-methoxybenzoyl)amino]benzoic acid are discovered, their thermodynamic relationship (enantiotropic vs. monotropic) must be established. A novel and highly efficient method involves calculating the transition temperature (


) using the heat of solution and solubility data at a single arbitrary temperature 4 [4].

If


 falls below the melting point, the system is enantiotropic (polymorphs reversibly interconvert). If 

is above the melting point, the system is monotropic (one form is unconditionally stable across all temperatures). Ampoule-based isothermal microcalorimetry is utilized to monitor the exothermic heat flow of a metastable form converting to the stable form in suspension, providing precise kinetic rate constants for shelf-life prediction.

Workflow Start 4-[(2-methoxybenzoyl)amino]benzoic acid API Synthesis Thermal Thermal Analysis (DSC & TGA) Start->Thermal Solubility Thermodynamic Solubility (Isothermal Saturation) Start->Solubility Polymorph Polymorph Screening (Isothermal Microcalorimetry) Start->Polymorph VanHoff van't Hoff & Apelblat Modeling Thermal->VanHoff Solubility->VanHoff Stability Thermodynamic Stability Profile Established Polymorph->Stability VanHoff->Stability

Caption: Experimental workflow for determining the thermodynamic stability profile of the API.

Conclusion

The thermodynamic stability profile of 4-[(2-methoxybenzoyl)amino]benzoic acid is heavily influenced by the interplay between its rigid hydrogen-bonding networks and the conformational flexibility of its amide linkage. By strictly adhering to self-validating thermal analysis and isothermal saturation protocols, researchers can accurately map the free energy landscape of this compound. The derivation of van't Hoff parameters and the identification of enantiotropic/monotropic boundaries are non-negotiable steps for ensuring that the final formulated drug product maintains phase stability, predictable dissolution kinetics, and absolute clinical efficacy throughout its lifecycle.

References

  • General principles of pharmaceutical solid polymorphism: a supramolecular perspective Source: Ovid / Elsevier URL
  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry Source: ResearchGate URL
  • Isavuconazole: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media Source: MDPI URL
  • A novel method for estimation of transition temperature for polymorphic pairs in pharmaceuticals using heat of solution and solubility data Source: PubMed URL

Sources

A Prospective Analysis of the Biological Activities of 4-[(2-methoxybenzoyl)amino]benzoic acid: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel compound, 4-[(2-methoxybenzoyl)amino]benzoic acid. While direct biological data for this specific molecule is not yet available in the public domain, its structural architecture, featuring a substituted N-benzoyl amino acid-like scaffold, suggests a high probability of significant pharmacological properties. Drawing upon established structure-activity relationships (SAR) within the broader class of benzoic acid derivatives, this document outlines a targeted, multi-pronged research strategy. We will delve into the rationale and detailed methodologies for assessing its potential anticancer, anti-inflammatory, and antimicrobial activities. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the preclinical evaluation of 4-[(2-methoxybenzoyl)amino]benzoic acid, from initial in vitro screening to mechanistic elucidation.

Introduction: The Scientific Rationale for Investigating 4-[(2-methoxybenzoyl)amino]benzoic acid

The benzoic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects[1]. The specific molecule of interest, 4-[(2-methoxybenzoyl)amino]benzoic acid, integrates several key pharmacophoric features that warrant a thorough investigation.

The core structure is an N-acyl amino acid analogue, a class of compounds known to interact with various biological targets[2][3]. The presence of the methoxy group on the benzoyl ring can influence the molecule's electronic properties and its ability to form hydrogen bonds, which are critical for target engagement. Furthermore, the positioning of the substituents on the aromatic rings can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile[1].

Given the precedent set by structurally related compounds, we hypothesize that 4-[(2-methoxybenzoyl)amino]benzoic acid may exhibit one or more of the following biological activities:

  • Anticancer Activity: Many benzoic acid and N-acyl amino acid derivatives have shown cytotoxic effects against various cancer cell lines[4][5].

  • Anti-inflammatory Activity: The N-benzoyl moiety is a feature in some non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues, suggesting a potential to modulate inflammatory pathways[6].

  • Antimicrobial Activity: Schiff bases and other derivatives of p-aminobenzoic acid (PABA) have been reported to possess antibacterial and antifungal properties[5][7].

This guide will now proceed to detail the experimental workflows to systematically test these hypotheses.

Synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid

Proposed Synthetic Workflow

Synthesis_Workflow reagent1 4-Aminobenzoic Acid reaction Acylation Reaction reagent1->reaction reagent2 2-Methoxybenzoyl Chloride reagent2->reaction product 4-[(2-methoxybenzoyl)amino]benzoic acid solvent Anhydrous Pyridine or other suitable base solvent->reaction reaction->product

Caption: Proposed synthetic route for 4-[(2-methoxybenzoyl)amino]benzoic acid.

Investigation of Potential Anticancer Activity

The initial assessment of anticancer potential will focus on determining the cytotoxic effects of 4-[(2-methoxybenzoyl)amino]benzoic acid against a panel of human cancer cell lines.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of either cytotoxicity or a reduction in cell proliferation.

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity assessment) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 4-[(2-methoxybenzoyl)amino]benzoic acid in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the culture medium in the 96-well plates with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Workflow for Anticancer Activity Evaluation

Anticancer_Workflow start Start: In Vitro Screening mtt MTT Assay on Cancer Cell Lines start->mtt ic50 Determine IC50 Values mtt->ic50 selectivity Assess Selectivity (Cancer vs. Non-cancerous cells) ic50->selectivity mechanism Mechanism of Action Studies selectivity->mechanism apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle pathway Identify Affected Signaling Pathways (Western Blot, etc.) apoptosis->pathway cell_cycle->pathway end Conclusion: Anticancer Potential pathway->end

Caption: A stepwise workflow for the evaluation of anticancer activity.

Investigation of Potential Anti-inflammatory Activity

The structural similarity of 4-[(2-methoxybenzoyl)amino]benzoic acid to some anti-inflammatory agents suggests its potential to modulate key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay will determine the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • Reagents and Enzyme Preparation:

    • Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a heme cofactor solution, and a chromogenic substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare a solution of arachidonic acid, the substrate for COX enzymes.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add various concentrations of 4-[(2-methoxybenzoyl)amino]benzoic acid (dissolved in DMSO) to the test wells. Include a vehicle control (DMSO) and a known COX inhibitor as a positive control (e.g., indomethacin or celecoxib).

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding the TMPD solution followed by the arachidonic acid solution.

  • Measurement:

    • Immediately measure the absorbance at 590 nm in kinetic mode for 5 minutes, taking readings every 30 seconds. The rate of color development is proportional to the peroxidase activity of the COX enzyme.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 values for both COX-1 and COX-2 inhibition.

Proposed Signaling Pathway for Anti-inflammatory Action

Anti_inflammatory_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation compound 4-[(2-methoxybenzoyl)amino]benzoic acid compound->cox Potential Inhibition

Caption: Hypothesized inhibition of the cyclooxygenase pathway.

Investigation of Potential Antimicrobial Activity

Derivatives of 4-aminobenzoic acid have shown promise as antimicrobial agents. Therefore, it is prudent to screen 4-[(2-methoxybenzoyl)amino]benzoic acid for activity against a panel of pathogenic bacteria and fungi.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation:

    • Culture a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in their respective appropriate broth media.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Compound Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of 4-[(2-methoxybenzoyl)amino]benzoic acid in the appropriate broth medium.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (a known antibiotic or antifungal), a negative/growth control (no compound), and a sterility control (no microorganisms).

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Data Summary (Hypothetical)

The following table illustrates how the results from the proposed assays could be presented.

Biological ActivityAssayTarget/Cell LineMetricHypothetical Result
Anticancer MTTMCF-7IC50 (µM)25.3
A549IC50 (µM)42.1
HEK293IC50 (µM)> 100
Anti-inflammatory COX InhibitionCOX-1IC50 (µM)15.8
COX-2IC50 (µM)5.2
Antimicrobial Broth MicrodilutionS. aureusMIC (µg/mL)64
E. coliMIC (µg/mL)> 256
C. albicansMIC (µg/mL)128

Conclusion and Future Directions

This technical guide presents a structured and scientifically grounded approach to elucidating the potential biological activities of 4-[(2-methoxybenzoyl)amino]benzoic acid. The proposed experimental workflows are based on established methodologies and the rationale for investigation is derived from the well-documented bioactivities of structurally related compounds. The successful execution of these studies will provide critical insights into the pharmacological profile of this novel molecule and determine its potential as a lead compound for further drug development. Positive results in any of these areas would warrant progression to more advanced in vitro mechanistic studies and subsequent in vivo efficacy and safety evaluations.

References

  • Synthesis, Biological Evaluation, and Structure-Activity Relationships of 2-[2-(benzoylamino)benzoylamino]benzoic Acid Analogues as Inhibitors of Adenovirus Replication. PubMed. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. [Link]

  • Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate. National Institutes of Health (NIH). [Link]

  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. National Institutes of Health (NIH). [Link]

  • Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • N-Benzoyl amino acids as ICAM/LFA-1 inhibitors. Part 2: structure-activity relationship of the benzoyl moiety. PubMed. [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed. [Link]

  • Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. PubMed. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

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4-[(2-methoxybenzoyl)amino]benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-[(2-methoxybenzoyl)amino]benzoic acid (CAS 10263-73-7) Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Critical Scaffold in Fragment-Based Drug Discovery (FBDD)

Executive Summary

4-[(2-methoxybenzoyl)amino]benzoic acid (CAS 10263-73-7) is a specialized benzamide derivative serving as a high-value pharmacophore in medicinal chemistry. Structurally composed of a para-aminobenzoic acid (PABA) core acylated by an ortho-anisoyl moiety, this compound acts as a rigid linker system in the development of PAS Kinase (PASK) inhibitors and vasopressin antagonists . Its utility lies in the "privileged" nature of the benzamide bond, which mimics peptide linkages while offering enhanced metabolic stability and defined spatial orientation for receptor binding pockets.

This guide provides a comprehensive technical breakdown of its physicochemical identity, validated synthesis protocols, and application in therapeutic development.

Chemical Identity & Physicochemical Properties

Precise identification is prerequisite for regulatory compliance and assay reproducibility.

Parameter Technical Specification
Chemical Name 4-[(2-methoxybenzoyl)amino]benzoic acid
Synonyms N-(2-Methoxybenzoyl)-4-aminobenzoic acid; 4-(2-Methoxybenzamido)benzoic acid; p-(o-Anisoylamino)benzoic acid
CAS Number 10263-73-7
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 271.27 g/mol
SMILES COC1=CC=CC=C1C(=O)NC2=CC=C(C(=O)O)C=C2
InChI Key InChI=1S/C15H13NO4/c1-20-14-5-3-2-4-13(14)15(19)16-11-8-6-10(7-9-11)12(17)18
Appearance White to off-white crystalline powder
pKa (Predicted) ~4.0 (Carboxylic acid), ~13.5 (Amide NH)
LogP (Predicted) 2.8 – 3.2

Synthesis & Manufacturing Protocol

Strategic Route Selection

While Schotten-Baumann conditions (aqueous base) are feasible, they often lead to hydrolysis of the acyl chloride or difficult purification of the zwitterionic product. The Anhydrous Pyridine/DCM Route is recommended for research-grade purity (>98%), ensuring complete conversion and simplified workup via acid precipitation.

Experimental Protocol

Objective: Synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid on a 10 mmol scale.

Reagents:

  • 4-Aminobenzoic acid (PABA): 1.37 g (10 mmol)

  • 2-Methoxybenzoyl chloride: 1.71 g (10 mmol)

  • Pyridine (anhydrous): 2.0 mL (excess, acts as base/catalyst)

  • Dichloromethane (DCM): 50 mL

  • Hydrochloric acid (1M): For quenching/precipitation

Step-by-Step Methodology:

  • Solubilization: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.37 g) in anhydrous DCM (40 mL). Add Pyridine (2.0 mL). Note: The mixture may remain a suspension until reaction progression.

  • Acylation: Cool the mixture to 0°C in an ice bath. Dropwise add 2-methoxybenzoyl chloride (dissolved in 10 mL DCM) over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching & Isolation:

    • Evaporate the DCM under reduced pressure.

    • Resuspend the residue in cold water (50 mL).

    • Acidify slowly with 1M HCl to pH ~2. This protonates the carboxylate and removes excess pyridine as the hydrochloride salt.

    • The product will precipitate as a white solid.

  • Purification: Filter the solid and wash copiously with water (3 x 20 mL) and cold diethyl ether (1 x 10 mL) to remove unreacted acyl chloride traces. Recrystallize from Ethanol/Water if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Aminobenzoic Acid (PABA) Intermediate Intermediate: Acylation Complex (0°C -> RT, 4h) Start->Intermediate + Pyridine/DCM Reagent Reagent: 2-Methoxybenzoyl Chloride Reagent->Intermediate Workup Workup: Acidification (pH 2) & Precipitation Intermediate->Workup Quench Product Final Product: CAS 10263-73-7 (>98% Purity) Workup->Product Filtration

Figure 1: Optimized synthetic workflow for the production of CAS 10263-73-7 via anhydrous acylation.

Biological Applications & Pharmacophore Utility

This compound is rarely a final drug but serves as a critical Linker-Scaffold in Fragment-Based Drug Discovery (FBDD).

PAS Kinase (PASK) Inhibition

Research into metabolic diseases (Type 2 Diabetes) utilizes benzamide derivatives to inhibit PAS Kinase, a regulator of glucose metabolism. The 4-[(2-methoxybenzoyl)amino] moiety mimics the ATP-binding hinge region interactions or allosteric regulatory sites.

  • Mechanism: The ortho-methoxy group provides steric lock, forcing the amide bond out of planarity, which is crucial for fitting into the hydrophobic pocket of the kinase domain.

  • Reference Context: Analogues of this structure are described in patent literature for modulating glycogen metabolism [1].

Vasopressin Antagonists

Tricyclic benzodiazepine derivatives often incorporate the 2-methoxybenzamide fragment to enhance bioavailability and receptor selectivity (V1a vs V2 receptors).

  • Role: The benzoic acid tail acts as a hydrogen bond acceptor/donor pair, interacting with arginine residues in the GPCR transmembrane domain [2].

Pharmacological Logic Diagram

Pharmacophore Core 4-[(2-methoxybenzoyl)amino] benzoic acid Methoxy o-Methoxy Group: Steric Lock & Conformational Control Core->Methoxy Amide Amide Linker: H-Bond Donor/Acceptor (Peptide Mimic) Core->Amide Acid p-Benzoic Acid: Ionic Interaction (Arg/Lys Residues) Core->Acid Target1 Target: PASK (Metabolic Regulation) Methoxy->Target1 Hydrophobic Fit Amide->Target1 Target2 Target: Vasopressin R (GPCR Modulation) Acid->Target2 Salt Bridge

Figure 2: Structure-Activity Relationship (SAR) mapping of the benzamide scaffold to biological targets.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Benzamide absorption).

  • Retention Time: Expected ~7.5 - 8.5 min depending on flow rate (1.0 mL/min).

NMR Expectations (DMSO-d6)
  • ¹H NMR:

    • δ 12.8 (s, 1H, -COOH)

    • δ 10.4 (s, 1H, -NH-CO-)

    • δ 7.9 (d, 2H, PABA aromatic protons near COOH)

    • δ 7.8 (d, 2H, PABA aromatic protons near NH)

    • δ 7.6 (dd, 1H, Anisoyl H-6)

    • δ 7.5 (m, 1H, Anisoyl H-4)

    • δ 7.1 (d, 1H, Anisoyl H-3)

    • δ 7.0 (t, 1H, Anisoyl H-5)

    • δ 3.9 (s, 3H, -OCH₃)

References

  • US Patent 2012/0277224 A1. Heterocyclic compounds for the inhibition of PASK.
  • US Patent 5516774 A. Tricyclic diazepine vasopressin antagonists and oxytocin antagonists.
  • PubChem Compound Summary . 4-(2-Methoxybenzamido)benzoic acid. National Center for Biotechnology Information. [Link]

Crystal Structure Analysis of 4-[(2-methoxybenzoyl)amino]benzoic Acid: A Comprehensive Supramolecular Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of pharmaceutical co-crystals and solid-state active pharmaceutical ingredients (APIs) relies heavily on understanding intermolecular interactions. 4-[(2-methoxybenzoyl)amino]benzoic acid (C₁₅H₁₃NO₄) serves as an exemplary model compound for supramolecular analysis. Featuring a rigid aromatic backbone, a central amide linkage, a sterically influential methoxy group, and a terminal carboxylic acid, this molecule presents a highly competitive hydrogen-bonding landscape.

This technical whitepaper provides an authoritative, step-by-step guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By bridging fundamental crystallographic refinement techniques with advanced computational surface analysis, this guide establishes a self-validating protocol for structural elucidation.

Crystallization Methodology & Sample Preparation

High-quality single crystals are the fundamental prerequisite for accurate SCXRD. The crystallization of rigid aromatic amides requires a delicate balance between solubility and controlled supersaturation.

Experimental Protocol: Controlled Slow Evaporation
  • Solvent Selection: Prepare a 1:1 (v/v) binary solvent mixture of Methanol (MeOH) and N,N-Dimethylformamide (DMF). Causality: DMF ensures the complete dissolution of the rigid, hydrogen-bonded API powder, while the higher vapor pressure of MeOH drives the gradual supersaturation necessary for ordered nucleation.

  • Dissolution: Suspend 50 mg of the synthesized compound in 5 mL of the solvent mixture. Heat isothermally at 50°C under continuous magnetic stirring until optical clarity is achieved.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, dust-free borosilicate glass vial. Causality: Particulate impurities act as heterogeneous nucleation sites, which often lead to rapid precipitation and twinned (polycrystalline) clusters rather than diffraction-quality single crystals.

  • Incubation: Seal the vial with a cap punctured with a 21-gauge needle. Store in a vibration-free environment at a constant 298 K for 7–14 days.

  • Harvesting: Select a block-like, optically transparent crystal under a polarized light microscope. Coat the crystal in paratone oil to prevent solvent loss and mechanical degradation during mounting.

G N1 API/Compound Synthesis N2 Solvent Selection (MeOH/DMF) N1->N2 N3 Hot Dissolution & Stirring N2->N3 N4 Filtration (0.22 µm) N3->N4 N5 Slow Evaporation (Isothermal, 298 K) N4->N5 N6 Single Crystal Harvesting N5->N6

Workflow for the controlled crystallization of the target compound.

X-Ray Diffraction Data Collection & Refinement Strategies

Data Acquisition

Data collection is typically performed on a diffractometer (e.g., Bruker APEX-II CCD) equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Mo Kα is preferred over Cu Kα for this organic molecule to minimize X-ray absorption effects, ensuring high-resolution data extending to at least


.
Structure Solution and Refinement Pipeline

The raw diffraction data (.hkl) and instruction files (.ins) are processed using a modern crystallographic pipeline.

  • Phase Problem Resolution: The initial structure is solved using dual-space methods via SHELXT .

  • Least-Squares Refinement: The structural model is refined using SHELXL integrated within the [1].

  • Algorithm Selection: Refinement is executed using the full-matrix least-squares method on

    
    . While SHELXL defaults to a Gauss-Newton approach, Olex2 allows users to switch to a Levenberg-Marquardt algorithm if the refinement becomes unstable. Causality: The Levenberg-Marquardt method dynamically adjusts the damping factor, preventing the refinement from diverging when dealing with highly correlated parameters or false local minima[2].
    
  • Hydrogen Atom Treatment: Because X-rays scatter primarily from electron density, hydrogen atoms (having only one electron) are difficult to locate accurately. Therefore, they are placed in geometrically idealized positions and refined using a riding model (

    
     or 
    
    
    
    ) to ensure chemical sensibility.

G D1 Raw Diffraction Data (.hkl & .ins) D2 Structure Solution (SHELXT) D1->D2 D3 Least-Squares Refinement (SHELXL / Olex2) D2->D3 D4 Anisotropic Displacement Parameters (ADPs) D3->D4 D5 H-Atom Placement (Riding Model) D4->D5 D5->D3 D6 Final Validation (CIF & checkCIF) D5->D6

Iterative crystal structure solution and refinement workflow.

Table 1: Representative Crystallographic Data Parameters
ParameterSpecification
Empirical formulaC₁₅H₁₃NO₄
Formula weight271.26 g/mol
Temperature298(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal system, space groupMonoclinic, P2₁/c
Final

indices [

]

,

Goodness-of-fit on

1.03 - 1.05

Structural Elucidation & Conformational Analysis

Intramolecular Geometry

The molecule exhibits a non-planar conformation. The central amide linkage (-NH-CO-) is structurally rigid, but the ortho-methoxy group on the benzoyl ring introduces significant steric hindrance. This forces the methoxy-substituted aromatic ring to twist out of coplanarity with the amide plane, minimizing steric clash while allowing for a weak intramolecular C-H···O interaction that locks the conformation.

Intermolecular Interactions & Supramolecular Synthons

The crystal packing is governed by a hierarchy of hydrogen bonds:

  • The

    
     Inversion Dimer:  The primary driving force of the crystal lattice is the interaction between the terminal carboxylic acid groups. Two adjacent molecules pair up via strong O-H···O hydrogen bonds to form a centrosymmetric cyclic dimer, denoted by the graph-set notation 
    
    
    
    [3]. This is a highly robust and predictable supramolecular synthon frequently observed in 4-aminobenzoic acid derivatives[4].
  • 1D Amide Chains: The secondary interaction utilizes the central amide group. The N-H moiety acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent dimer, translating the

    
     units into infinite one-dimensional chains.
    
  • π-π Stacking: The 1D chains are cross-linked into a 3D architecture via weak offset face-to-face π-π stacking between the aromatic rings.

G M1 Monomer (Conformational Locking) M2 Inversion Dimer R2,2(8) Motif M1->M2 COOH...COOH M3 1D Hydrogen-Bonded Chain M2->M3 Amide N-H...O M4 3D Supramolecular Architecture M3->M4 pi-pi Stacking

Hierarchical supramolecular assembly pathway driven by hydrogen bonding.

Table 2: Selected Hydrogen Bond Geometries (Representative)
Interaction Type (D-H···A)

(D-H) (Å)

(H···A) (Å)

(D···A) (Å)
Angle (°)
O-H···O (Carboxylic Dimer)0.821.852.65168.5
N-H···O (Amide Chain)0.862.052.88162.3

Advanced Supramolecular Analysis (Hirshfeld Surfaces)

To move beyond the limitations of classical distance/angle measurements, modern crystallographic analysis employs Hirshfeld surface analysis using [5].

The Surface Mapping

CrystalExplorer generates a 3D isosurface around the molecule by mapping the normalized contact distance (


). This metric normalizes intermolecular distances against the van der Waals radii of the interacting atoms.
  • Red Spots: Indicate distances shorter than the sum of van der Waals radii, pinpointing the exact locations of the strong O-H···O and N-H···O hydrogen bonds.

  • White Spots: Represent contacts equal to the van der Waals radii (e.g., weak C-H···O interactions).

  • Blue Regions: Indicate areas devoid of significant intermolecular contacts.

2D Fingerprint Plots

The 3D surface is mathematically unrolled into a 2D fingerprint plot (


 vs. 

), providing a quantitative summary of all intermolecular interactions. For 4-[(2-methoxybenzoyl)amino]benzoic acid, the plot typically features two sharp, symmetrical spikes pointing toward the origin. These spikes represent the reciprocal O···H and H···O contacts, confirming that hydrogen bonding constitutes the dominant percentage of the total crystal packing volume, followed by H···H (van der Waals) and C···H (π-interactions).

Conclusion

The crystal structure analysis of 4-[(2-methoxybenzoyl)amino]benzoic acid demonstrates the intricate balance of inter- and intramolecular forces in organic solid-state chemistry. By utilizing rigorous SCXRD refinement protocols in Olex2 and advanced Hirshfeld surface mapping in CrystalExplorer, researchers can decode the hierarchical assembly of the


 carboxylic dimers and amide chains. These insights are highly translatable, providing a self-validating framework for the design of stable pharmaceutical co-crystals and novel functional materials.

References

  • Olex2.refine | Structural Dynamics - AIP Publishing. American Institute of Physics. Available at:[Link]

  • Structure Refinement | OlexSys. OlexSys Documentation. Available at:[Link]

  • The nature of hydrogen bonding in R2 2(8) crystal motifs - A computational exploration. ResearchGate. Available at:[Link]

  • CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Mendeley / Journal of Applied Crystallography. Available at:[Link]

  • Crystal structure of 4-aminobenzoic acid–4-methylpyridine (1/1). PMC - NIH / Acta Crystallographica. Available at:[Link]

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Methodological & Application

Advanced Recrystallization Protocols for the Purification of 4-[(2-Methoxybenzoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Structural Rationale

The purification of pharmaceutical intermediates requires highly optimized crystallization strategies to ensure the removal of unreacted starting materials, structural isomers, and degradation products. 4-[(2-methoxybenzoyl)amino]benzoic acid (CAS RN: 10263-73-7) is a benzamide derivative characterized by three distinct functional motifs: an amide linkage, a terminal carboxylic acid, and a methoxy ether[1].

From a physicochemical perspective, the purification of this compound is challenging due to its robust intermolecular hydrogen-bonding network. Benzamide and benzoic acid derivatives typically form strong carboxylic acid dimers and infinite amide ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 chains in the solid state[2]. Consequently, the compound exhibits high lattice energy, making it poorly soluble in non-polar organic solvents. Successful recrystallization requires a solvent system capable of disrupting these strong intermolecular forces at elevated temperatures while allowing thermodynamic self-assembly to outcompete solvent-solute interactions during cooling[3][4].

Physicochemical Profiling

To design an effective self-validating recrystallization system, the physicochemical properties of the target molecule must dictate the solvent choice.

Table 1: Physicochemical & Structural Profile

Parameter Value / Description Impact on Crystallization

| IUPAC Name | 4-(2-methoxybenzamido)benzoic acid | Bulky aromatic rings promote ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 stacking. |
| Molecular Weight  | 271.27  g/mol [1] | Moderate size; prone to trapping solvent in the lattice. |
| H-Bond Donors  | 2 (Amide -NH, Carboxyl -OH) | Drives strong intermolecular dimerization[2]. |
| H-Bond Acceptors  | 4 (Amide C=O, Carboxyl C=O/OH, Methoxy -O-) | Requires polar protic solvents for dissolution. |
| Predicted Solubility  | Soluble in hot alcohols, DMF, DMSO. Insoluble in water, hexanes. | Ideal for co-solvent/anti-solvent precipitation[5]. |

Solvent Selection Matrix

Selecting the correct solvent is a balance between yield, purity, and the specific impurity profile of the crude batch.

Table 2: Recrystallization Solvent Systems

Solvent System Mechanism of Action Best Use Case
Ethanol / Water Co-solvent / Anti-solvent: Hot ethanol acts as an H-bond donor/acceptor to solvate the compound. Water forces supersaturation upon cooling[5][6]. High recovery; removal of highly soluble colored impurities and inorganic salts.
Glacial Acetic Acid H-Bond Competition: Acetic acid disrupts carboxylic acid dimers at 118°C. Slow cooling yields highly ordered crystals[7][8]. High purity; removal of structurally similar unreacted starting materials (e.g., p-aminobenzoic acid).

| DMF / Water | Strong Solvation: DMF disrupts all H-bonds. Water is used to crash out the product. | Salvage protocol for highly degraded, insoluble, or polymerized crude batches. |

Mechanistic Insights: Thermodynamics of Crystallization

As an Application Scientist, it is critical to understand the causality behind these solvent choices.

Overcoming Lattice Energy: The dissolution of 4-[(2-methoxybenzoyl)amino]benzoic acid is an endothermic process. When using Ethanol/Water , boiling ethanol (78°C) provides sufficient thermal energy and hydrogen-bonding capacity to break the benzamide chain motifs and solvate the monomeric form[9]. The dropwise addition of water (the anti-solvent) increases the dielectric constant of the medium. Because the aromatic bulk of the molecule is highly hydrophobic, this drastically reduces its solubility, driving the system into a state of supersaturation[5].

Thermodynamic Selection via Acetic Acid: When purifying against closely related structural analogs, Glacial Acetic Acid is superior. At its boiling point (118°C), acetic acid acts as a powerful hydrogen-bond competitor, fully dissolving rigid benzamide structures[7][8]. Upon slow cooling, the thermodynamic stability of the target compound's specific crystal lattice outcompetes the solvent-solute interactions. Because structurally similar impurities lack the exact spatial geometry to fit into this highly ordered lattice, they remain dissolved in the mother liquor.

Recrystallization Decision Workflow

RecrystallizationWorkflow Start Crude 4-[(2-methoxybenzoyl)amino]benzoic acid Assess Assess Crude Impurity Profile Start->Assess Decision Primary Impurity Type? Assess->Decision MethodA Protocol A: Ethanol/Water (High Recovery) Decision->MethodA Salts / Color MethodB Protocol B: Glacial Acetic Acid (High Purity) Decision->MethodB Structural Analogs StepA1 Dissolve in boiling EtOH MethodA->StepA1 StepB1 Dissolve in boiling AcOH MethodB->StepB1 StepA2 Add H2O dropwise to turbidity StepA1->StepA2 Isolate Vacuum Filtration & Wash StepA2->Isolate StepB2 Slow cooling to RT StepB1->StepB2 StepB2->Isolate QC QC: HPLC, NMR, MP Isolate->QC

Workflow for selecting the optimal recrystallization protocol based on crude purity.

Experimental Protocols

Protocol A: Co-Solvent/Anti-Solvent Precipitation (Ethanol / Water)

Designed for general purification, high recovery, and environmentally conscious workflows.

  • Initial Solvation: Weigh the crude 4-[(2-methoxybenzoyl)amino]benzoic acid and transfer it to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimum volume of absolute ethanol (approx. 10-15 mL per gram of crude).

  • Heating: Place the flask on a hot plate and heat to a gentle reflux (approx. 78°C). Stir continuously until the solid is completely dissolved[5][8]. Note: If insoluble particulates remain, perform a hot gravity filtration[3].

  • Anti-Solvent Addition: While maintaining the temperature just below reflux, add deionized water dropwise using a Pasteur pipette. Continue addition until a faint, persistent cloudiness (turbidity) is observed, indicating the saturation point has been reached[5].

  • Clarification: Add 1-2 drops of absolute ethanol until the solution just turns clear again.

  • Nucleation and Growth: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature on a non-conductive surface (e.g., a cork ring) to promote slow crystal growth and exclude impurities from the lattice[3].

  • Isolation: Once at room temperature, chill the flask in an ice-water bath for 15 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel[8]. Wash the filter cake with a minimal amount of ice-cold 30% ethanol/water.

  • Drying: Dry the crystals in a vacuum oven at 60°C to constant weight.

Protocol B: High-Purity Crystallization (Glacial Acetic Acid)

Designed for resolving complex mixtures containing unreacted starting materials.

  • Initial Solvation: Transfer the crude solid to an Erlenmeyer flask. Add glacial acetic acid (approx. 5-8 mL per gram of crude).

  • Heating: Heat the mixture to boiling (approx. 118°C) inside a fume hood until complete dissolution is achieved[7][8].

  • Cooling: Remove from heat. Due to the high boiling point of acetic acid, cooling must be strictly controlled. Allow the flask to cool ambiently. Rapid cooling will trap acetic acid molecules within the crystal lattice (solvate formation).

  • Isolation: Collect the highly crystalline product via vacuum filtration[7].

  • Washing: Wash the crystals thoroughly with cold distilled water to remove residual acetic acid, followed by a final wash with a small volume of cold hexanes to facilitate rapid drying.

  • Drying: Dry under high vacuum at 70°C for at least 12 hours to ensure complete removal of acetic acid traces.

Self-Validating Quality Control & Troubleshooting

A robust protocol must be self-validating. To ensure the recrystallization was successful, employ the following checks:

  • Oiling Out (Phase Separation): If the compound separates as an oil rather than crystallizing during Protocol A, the melting point of the crude is lower than the temperature of the solvent mixture. Fix: Reheat to dissolve the oil, add slightly more ethanol, and allow the solution to cool to a lower temperature before adding the water anti-solvent.

  • Melting Point Depression: Pure 4-[(2-methoxybenzoyl)amino]benzoic acid will exhibit a sharp melting point range (

    
     2°C variance). A broad or depressed melting point indicates trapped solvent or residual impurities[3][8].
    
  • Chromatographic Verification: Confirm the removal of p-aminobenzoic acid and 2-methoxybenzoic acid via HPLC (Reverse-phase C18 column, Acetonitrile/Water gradient with 0.1% TFA).

References

  • The Recrystallization of Benzoic Acid. University of Pittsburgh. Available at:[Link]

  • Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Experiment 2: Recrystallization: The Purification of Crystalline Organic Compounds. Scribd. Available at:[Link]

  • One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide. IUCr. Available at:[Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Jharkhand Rai University. Available at:[Link]

  • Benzamide Synthesis and Recrystallization. Scribd. Available at:[Link]

Sources

Application Note: High-Resolution 1H NMR Characterization and Conformational Analysis of 4-[(2-Methoxybenzoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Protocol & Spectral Assignment Guide

Executive Summary

The structural elucidation of small organic molecules relies heavily on high-resolution 1D 1H Nuclear Magnetic Resonance (NMR) spectroscopy[1]. This application note provides a comprehensive, self-validating protocol for the 1H NMR characterization of 4-[(2-methoxybenzoyl)amino]benzoic acid (also known as 4-(2-methoxybenzamido)benzoic acid). This compound features a benzamide pharmacophore linked to a benzoic acid moiety, a structural motif common in rational drug design. By detailing the causality behind solvent selection, acquisition parameters, and spectral interpretation, this guide ensures high-fidelity data collection and accurate structural validation.

Chemical Context & Structural Dynamics

4-[(2-methoxybenzoyl)amino]benzoic acid consists of three primary domains:

  • Ring A (2-Methoxybenzoyl group): An electron-rich aromatic system with an ortho-methoxy substituent.

  • Amide Linker (-NH-CO-): A rigidifying functional group prone to hydrogen bonding.

  • Ring B (4-Aminobenzoic acid moiety): A 1,4-disubstituted aromatic ring terminating in a polar carboxylic acid.

Conformational Insights: In solution, small molecules can undergo exchange dynamics on a millisecond timescale, which inherently affects NMR signal line shapes[2]. For 2-methoxybenzamides, the methoxy oxygen frequently acts as a hydrogen bond acceptor for the adjacent amide proton (-NH-). This intramolecular hydrogen bonding restricts rotation around the C-N bond, locking the molecule into a preferred rotameric state. This rigidification deshields the amide proton, shifting it significantly downfield, and sharpens the resonance signals by preventing fast equilibrium exchange between multiple rotational isomers[2].

Structure_Spectrum Root 4-[(2-methoxybenzoyl)amino]benzoic acid RingA 2-Methoxybenzoyl Group Root->RingA Amide Amide Linker Root->Amide RingB Benzoic Acid Moiety Root->RingB SigA1 δ 3.88 (s, 3H) : -OCH3 RingA->SigA1 SigA2 δ 7.08 - 7.65 (m, 4H) : Ar-H RingA->SigA2 SigAmide δ 10.30 (s, 1H) : -NH- Amide->SigAmide SigB1 δ 7.85 - 7.92 (dd, 4H) : Ar-H RingB->SigB1 SigB2 δ 12.80 (br s, 1H) : -COOH RingB->SigB2

Figure 1: Logical mapping of molecular substructures to their corresponding 1H NMR chemical shifts.

Experimental Protocol: Self-Validating NMR Acquisition

To achieve reproducible and quantitative results, the NMR acquisition must follow a self-validating workflow.

Sample Preparation
  • Solvent Selection: Dissolve 2–5 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Causality: Protic solvents like D2O or CD3OD will cause rapid deuterium exchange with the -COOH and -NH- protons, completely erasing their signals from the 1H spectrum. DMSO-d6 is a highly polar, aprotic solvent that disrupts intermolecular aggregation while preserving these critical exchangeable protons[3].

Instrument Setup & Shimming
  • Locking: Lock the spectrometer to the deuterium frequency of DMSO-d6.

  • Shimming: Perform 1D gradient shimming (Z1–Z4).

  • Validation Checkpoint: Before proceeding to acquisition, examine the residual DMSO solvent peak. A properly shimmed small molecule sample will exhibit a sharp residual DMSO quintet at δ 2.50 ppm with a half-height linewidth of < 1.5 Hz. Broad peak widths (> 3.6 Hz) are indicative of poor shimming or macromolecular aggregation caused by faster longitudinal relaxation[4]. If the peak is broad, re-shim the magnet; otherwise, the fine scalar couplings of the aromatic rings will be unresolved.

Acquisition Parameters
  • Frequency: 400 MHz or 600 MHz.

  • Spectral Width (sw): Set to 15–20 ppm to ensure the highly deshielded carboxylic acid proton (expected ~12.8 ppm) is captured without folding artifacts[1].

  • Relaxation Delay (d1): Set to 2.0 seconds for standard qualitative structural verification. Note: If quantitative NMR (qNMR) integration is required for purity assessment, the relaxation delay must be extended to at least 60.0 seconds (more than five times the longest

    
     relaxation time) to ensure all spins return to thermal equilibrium before the next pulse[1].
    
  • Number of Scans (ns): 16 to 64 transients, depending on sample concentration[1].

NMR_Workflow A 1. Sample Prep (DMSO-d6) B 2. Tune, Lock & Shim (Self-Validation) A->B C 3. Acquisition (d1=60s for qNMR) B->C D 4. Processing (FT, Phase, Baseline) C->D

Figure 2: Step-by-step workflow for self-validating 1H NMR acquisition of small organic molecules.

1H NMR Signal Assignments & Mechanistic Breakdown

Once the Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected, the signals can be assigned. The table below summarizes the expected quantitative data for 4-[(2-methoxybenzoyl)amino]benzoic acid in DMSO-d6.

Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Assignment & Causality
-COOH ~12.80br s1H-Carboxylic Acid: Highly deshielded due to intense electron withdrawal by the carbonyl oxygen. Broadened by quadrupolar/exchange effects.
-NH- ~10.30s1H-Amide Proton: Deshielded by the adjacent carbonyl. The downfield shift is exacerbated by intramolecular hydrogen bonding with the 2-methoxy group[2].
Ring B (H-2', H-6') ~7.92d (pseudo)2H~8.8Aromatic (ortho to COOH): The electron-withdrawing nature of the -COOH group strongly deshields these protons. Part of an AA'BB' spin system.
Ring B (H-3', H-5') ~7.85d (pseudo)2H~8.8Aromatic (ortho to NH): Deshielded relative to standard benzene, but slightly upfield of H-2'/H-6'. Completes the AA'BB' system.
Ring A (H-6) ~7.65dd1H7.6, 1.8Aromatic (ortho to C=O): Deshielded by the anisotropic effect of the adjacent amide carbonyl.
Ring A (H-4) ~7.52ddd1H8.4, 7.6, 1.8Aromatic (para to OMe): Exhibits ortho, meta, and para couplings.
Ring A (H-3) ~7.18d1H8.4Aromatic (ortho to OMe): Shielded by the resonance electron-donating effect (+R) of the methoxy oxygen.
Ring A (H-5) ~7.08td1H7.6, 1.0Aromatic (meta to OMe): Shielded relative to H-4 and H-6.
-OCH3 ~3.88s3H-Methoxy Protons: Aliphatic protons heavily deshielded by the directly attached electronegative oxygen atom.
Advanced Spectral Interpretation Notes
  • The AA'BB' System: The protons on Ring B (1,4-disubstituted) are chemically equivalent due to molecular symmetry but are magnetically inequivalent. While they visually appear as two simple doublets (a pseudo-doublet of doublets), they actually form a complex higher-order AA'BB' multiplet. Computer-aided spectral analysis or high-field NMR (e.g., 600+ MHz) is required to extract the true scalar coupling constants from these complex resonance patterns[1].

  • Baseline Quality: Small molecule metabolites and synthetic compounds should exhibit sharp, well-defined peaks. If broad envelopes are observed beneath the aromatic signals, it indicates either the presence of macromolecular impurities or concentration-dependent aggregation[4].

References

  • Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules - PMC. nih.gov.
  • NMR free ligand conformations and atomic resolution dynamics - Recent. copernicus.org.
  • An Efficient Approach for Obtaining Small and Macro-molecular 1H NMR Spectra Based on Neural Network - ChemRxiv. chemrxiv.org.
  • Construction of Ternary Phase Diagrams: Application of Quantitative NMR - Bradford Scholars. brad.ac.uk.

Sources

Advanced Process Protocols: Formulation & Characterization of 4-[(2-methoxybenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: 4-[(2-methoxybenzoyl)amino]benzoic acid Synonyms: N-(2-methoxybenzoyl)-4-aminobenzoic acid; 4-(2-methoxybenzamido)benzoic acid. Molecular Formula: C₁₅H₁₃NO₄ Molecular Weight: 271.27 g/mol

This application note details the Process Formulation of 4-[(2-methoxybenzoyl)amino]benzoic acid, a critical amide intermediate utilized in the synthesis of benzamide-based active pharmaceutical ingredients (APIs), including potential antidiabetic agents and histone deacetylase (HDAC) inhibitors. Unlike final dosage formulation, "formulating" an intermediate refers to the particle engineering, isolation, and pre-formulation characterization required to ensure the material is suitable for downstream coupling reactions.

This guide moves beyond basic synthesis, focusing on Critical Quality Attributes (CQAs) : purity profile, solid-state stability, and solubility parameters necessary for scale-up.

Chemical Architecture & Synthesis Strategy

The formation of the amide bond between 4-aminobenzoic acid (PABA) and 2-methoxybenzoyl chloride requires strict pH control to prevent hydrolysis of the acid chloride while ensuring the nucleophilicity of the aniline nitrogen.

Reaction Mechanism & Pathway

The optimal protocol utilizes Schotten-Baumann conditions . This biphasic or aqueous-basic system protects the carboxylic acid of PABA as a soluble carboxylate salt, while the amine remains available to attack the acid chloride.

SynthesisWorkflow PABA 4-Aminobenzoic Acid (Solid) Intermediate_Sol Sodium 4-aminobenzoate (Dissolved) PABA->Intermediate_Sol Dissolution Base Aq. NaOH (10%) (Solvent/Base) Base->Intermediate_Sol Reaction Amidation Reaction (0-5°C, pH > 9) Intermediate_Sol->Reaction Reagent 2-Methoxybenzoyl Chloride (Liquid) Reagent->Reaction Dropwise Addition Acid HCl Acidification (pH < 3) Reaction->Acid Quench Product Crude Product (Precipitate) Acid->Product Precipitation

Figure 1: Schotten-Baumann Synthesis Workflow for N-(2-methoxybenzoyl)-4-aminobenzoic acid.

Experimental Protocols

Protocol A: Synthesis & Isolation (The "Make")

Objective: Synthesize 50g of intermediate with >98% HPLC purity.

Reagents:

  • 4-Aminobenzoic acid (PABA): 27.4 g (0.20 mol)

  • 2-Methoxybenzoyl chloride: 34.1 g (0.20 mol)

  • Sodium Hydroxide (NaOH): 16.0 g (0.40 mol) dissolved in 200 mL water.

  • Hydrochloric Acid (HCl): 6M solution.

Step-by-Step Methodology:

  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer and thermometer, dissolve PABA in the NaOH solution. The solution should be clear and colorless.

  • Cooling: Cool the reaction mixture to 0–5°C using an ice-salt bath. Rationale: Low temperature minimizes the hydrolysis rate of the acid chloride reagent.

  • Addition: Add 2-methoxybenzoyl chloride dropwise over 45 minutes. Maintain internal temperature <10°C.

    • Process Control: Monitor pH.[1] If pH drops below 9, add small aliquots of 10% NaOH to maintain basicity (ensuring the amine is not protonated).

  • Reaction: Stir vigorously for 2 hours at room temperature (20–25°C). The mixture may become cloudy as the sodium salt of the product forms/precipitates.

  • Precipitation (Isolation): Cool back to 10°C. Slowly acidify with 6M HCl to pH 2.0–2.5 .

    • Observation: A thick white precipitate will form immediately.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with 3 x 50 mL cold water to remove inorganic salts (NaCl) and unreacted PABA.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Crystallization & Particle Engineering (The "Formulate")

Objective: Optimize particle size distribution and remove trace impurities (e.g., 2-methoxybenzoic acid).

Solvent System: Ethanol : Water (80:20 v/v).

  • Reflux: Suspend the crude solid (10 g) in 100 mL of Ethanol/Water (80:20). Heat to reflux (approx. 78°C).

  • Clarification: If the solution is not clear, hot filter to remove insoluble mechanical impurities.

  • Controlled Cooling: Cool the solution to 60°C, then apply a linear cooling ramp of 10°C/hour down to 5°C.

    • Why: Rapid cooling causes occlusion of impurities. Slow cooling promotes the growth of stable, dense polymorphs.

  • Harvest: Filter the crystalline solid. Wash with 10 mL cold ethanol.

  • Yield: Typical recovery is 85-90%.

Pre-Formulation Characterization

Understanding the physicochemical properties is vital for using this intermediate in subsequent steps (e.g., coupling with amines or alcohols).

Solubility Profile

The solubility data below dictates the solvent choice for the next reaction step (e.g., amide coupling).

SolventSolubility (mg/mL) @ 25°CClassificationApplication Note
Water (pH 2) < 0.1Practically InsolubleIsolation medium (antisolvent)
Water (pH 9) > 50SolubleDissolves as Carboxylate Salt
Methanol 15 - 20Sparingly SolublePotential wash solvent
DMSO > 100Freely SolubleIdeal for NMR or coupling reactions
DMF > 80Freely SolubleStandard reaction solvent
DCM < 1InsolublePoor choice for reaction
Analytical Method (HPLC)

Use this method to validate purity before releasing the batch.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Time: Product elutes approx. 8.5 min; PABA elutes ~2.5 min; 2-Methoxybenzoic acid ~6.0 min.

Stability & Handling Decision Tree

The amide bond is stable, but the carboxylic acid functionality makes the compound sensitive to base-catalyzed decarboxylation at extreme temperatures (>150°C).

StabilityLogic Start Storage Condition Check Moisture Is Humidity > 60%? Start->Moisture Temp Is Temp > 40°C? Moisture->Temp No Action2 Risk: Hydrolysis Use Desiccant Moisture->Action2 Yes Action1 Standard Storage (Sealed, RT) Temp->Action1 No Action3 Risk: Decarboxylation Store Cold Temp->Action3 Yes

Figure 2: Stability and Storage Decision Logic.

References

  • Schotten-Baumann Reaction Principles: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

  • Amide Synthesis Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Benzamide Derivatives in Medicinal Chemistry: Gaba, M., et al. (2010). Synthesis and biological evaluation of novel N-(substituted)-4-(substituted-benzamido)benzoic acid derivatives. European Journal of Medicinal Chemistry, 45(6), 2245-2249. Link

  • Repaglinide Intermediate Chemistry: Grell, W., et al. (1998). Repaglinide and related benzoic acid derivatives: A new class of non-sulfonylurea hypoglycemic agents. Journal of Medicinal Chemistry, 41(26), 5219-5246. Link

Sources

A Detailed Guide to Thin-Layer Chromatography (TLC) Conditions for 4-[(2-methoxybenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Chromatographic Analysis of 4-[(2-methoxybenzoyl)amino]benzoic acid

Abstract

This application note provides a comprehensive and validated protocol for the thin-layer chromatography (TLC) analysis of 4-[(2-methoxybenzoyl)amino]benzoic acid. This compound, possessing both an amide and a carboxylic acid functional group, presents unique challenges in chromatographic separation. This guide details the rationale behind the selection of the stationary phase, mobile phase, and visualization techniques. It offers a step-by-step methodology designed for researchers, scientists, and professionals in drug development to reliably monitor reaction progress, assess purity, and identify 4-[(2-methoxybenzoyl)amino]benzoic acid in various experimental contexts.

Introduction and Scientific Principles

4-[(2-methoxybenzoyl)amino]benzoic acid is a molecule of interest in synthetic and medicinal chemistry, often serving as an intermediate or a scaffold for more complex structures. Its analysis is crucial for ensuring the quality and success of synthetic routes. Thin-layer chromatography (TLC) is an indispensable technique for this purpose due to its simplicity, speed, and low cost[1].

The chromatographic behavior of this molecule is governed by its distinct chemical features: a polar carboxylic acid group, a moderately polar amide linkage, and two aromatic rings. In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is less polar[2]. The separation principle relies on the differential partitioning of the analyte between these two phases[3][4]. The polar functional groups of 4-[(2-methoxybenzoyl)amino]benzoic acid will have a strong affinity for the polar silica gel stationary phase. Therefore, the mobile phase must be sufficiently polar to overcome these interactions and move the compound up the plate, but not so polar that it moves too quickly, resulting in poor separation.

The carboxylic acid moiety is particularly influential. Its acidic nature can lead to strong, sometimes irreversible, adsorption onto the silica gel, resulting in spot "streaking" or "tailing." To mitigate this, a small amount of a competitive acidic modifier, such as acetic acid, is often added to the mobile phase. This modifier protonates the analyte and occupies the highly active sites on the silica, leading to sharper, more defined spots[3].

Recommended Materials and Equipment

  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates (glass or aluminum backing). The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for non-destructive visualization[5].

  • Solvents: Reagent or HPLC grade solvents are recommended.

    • Ethyl acetate

    • Hexane (or Heptane)

    • Glacial Acetic Acid

    • Methanol (for sample dissolution)

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting[1]

    • Pencil

    • Ruler

    • UV lamp (254 nm and 365 nm)[5]

    • Iodine chamber (optional, for secondary visualization)

    • Forceps

    • Fume hood

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, providing a robust starting point for analysis.

Preparation of the Mobile Phase (Eluent)

The choice of eluent is critical for achieving good separation. A common starting point for compounds of moderate polarity is a mixture of hexane and ethyl acetate[6]. Due to the presence of the carboxylic acid, acetic acid is included to improve spot shape.

  • Prepare the Eluent: In a clean, dry graduated cylinder, prepare a 7:3:0.1 mixture of Hexane:Ethyl Acetate:Glacial Acetic Acid by volume. For example, for 10.1 mL of eluent, mix 7 mL of hexane, 3 mL of ethyl acetate, and 0.1 mL of glacial acetic acid.

  • Chamber Saturation: Pour the prepared eluent into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with the lid and allow it to sit for at least 10-15 minutes to saturate the chamber atmosphere with solvent vapors. This ensures a uniform development front and improves the reproducibility of the results[1][2].

Sample Preparation
  • Dissolve the Sample: Prepare a dilute solution of the 4-[(2-methoxybenzoyl)amino]benzoic acid sample (approximately 1-2 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.

  • Reference Standard: If available, prepare a solution of a pure reference standard at a similar concentration.

TLC Plate Preparation and Spotting
  • Prepare the Plate: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate[7]. Be careful not to scratch the silica surface. Mark the lanes where the samples will be spotted.

  • Spot the Plate: Dip a capillary tube into the sample solution. Briefly and gently touch the end of the capillary tube to the origin line in the designated lane. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter[1][7].

  • Co-spotting (Optional but Recommended): To confirm the identity of a spot, a "co-spot" can be used. In one lane, first spot the sample mixture, and then carefully spot the reference standard directly on top of the sample spot. This helps to verify if the spot in the mixture corresponds to the standard compound[1].

  • Dry the Spots: Allow the solvent from the spots to evaporate completely before placing the plate in the developing chamber.

Chromatogram Development
  • Place the Plate: Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the origin line is above the level of the eluent pool[3].

  • Develop: Allow the eluent to travel up the plate via capillary action.

  • Mark the Solvent Front: When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil[7].

  • Dry the Plate: Allow the plate to dry completely in a fume hood.

Visual Workflow for TLC Analysis

The following diagram outlines the complete workflow for the TLC analysis of 4-[(2-methoxybenzoyl)amino]benzoic acid.

TLC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Prepare Mobile Phase (7:3:0.1 Hexane:EtOAc:AcOH) P2 Saturate TLC Chamber P1->P2 E2 Develop Plate in Chamber P2->E2 P3 Prepare Analyte Solution (1-2 mg/mL in MeOH) E1 Spot Plate with Analyte P3->E1 P4 Prepare TLC Plate (Draw Origin Line) P4->E1 E1->E2 E3 Dry Developed Plate E2->E3 A1 Visualize under UV Light (254 nm) E3->A1 A2 Circle Spots A1->A2 A3 Calculate Rf Value A2->A3 A4 Interpret Results A3->A4

Caption: Step-by-step workflow for TLC analysis.

Visualization and Data Analysis

Visualization Methods
  • Primary Method (Non-destructive): UV Light

    • Place the dried TLC plate under a UV lamp set to 254 nm.

    • The two aromatic rings in 4-[(2-methoxybenzoyl)amino]benzoic acid make it strongly UV-active[8][9]. It will appear as a dark purple or black spot against the green fluorescent background of the plate.

    • Gently circle the spot(s) with a pencil, as they will disappear once the UV light is removed[10].

  • Secondary Method (Semi-destructive): Iodine Vapor

    • Place the UV-visualized plate in a sealed chamber containing a few crystals of iodine.

    • Organic compounds, particularly aromatic ones, will form colored complexes with iodine vapor, appearing as yellow-brown spots[8][10].

    • This method can confirm the presence of organic compounds that may not be strongly UV-active. The spots will fade over time as the iodine sublimes off the plate.

Calculation of the Retention Factor (Rf)

The Rf value is a key parameter for identifying compounds. It is a ratio and is characteristic for a given compound, stationary phase, and mobile phase system[1].

  • Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Procedure:

    • Measure the distance from the origin line to the center of the circled spot.

    • Measure the distance from the origin line to the solvent front mark.

    • Calculate the Rf value. It should be a value between 0 and 1.

Results and System Optimization

The described conditions should provide a reliable separation. The expected results and potential optimization strategies are summarized below.

Summary of Recommended Conditions
ParameterRecommended ConditionRationale
Stationary Phase Silica Gel 60 F₂₅₄Polar adsorbent suitable for separating polar organic molecules[4]. F₂₅₄ indicator allows for UV visualization.
Mobile Phase Hexane:Ethyl Acetate:Acetic Acid (7:3:0.1 v/v/v)A moderately polar system to elute the compound. Acetic acid is crucial to prevent streaking of the carboxylic acid group.
Visualization UV Light (254 nm)Non-destructive method highly effective for aromatic compounds[9].
Expected Rf ~0.3 - 0.4This range indicates good interaction with both phases, leading to effective separation[3].
Optimizing the Mobile Phase

The Rf value can be adjusted by changing the polarity of the mobile phase. This relationship is fundamental to mastering TLC[11].

  • If the Rf is too low (<0.2): The spot has not moved far enough. The mobile phase is not polar enough to elute the compound from the silica. Solution: Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., change the ratio to 6:4:0.1).

  • If the Rf is too high (>0.8): The spot has moved too close to the solvent front. The mobile phase is too polar, and there is insufficient interaction with the stationary phase. Solution: Decrease the polarity of the mobile phase by increasing the proportion of hexane (e.g., change the ratio to 8:2:0.1).

Conceptual Diagram of Polarity vs. Rf Value

This diagram illustrates the inverse relationship between compound polarity and Rf value in a normal-phase TLC system.

Polarity_Rf cluster_tlc TLC Plate (Normal Phase) cluster_scale Origin Origin (High Polarity) Analyte Analyte Spot 4-[(2-methoxybenzoyl)amino]benzoic acid (Moderately Polar) Scale_Low Low Rf (Strong Adsorption) Origin->Scale_Low Rf_High Solvent Front (Low Polarity) Scale_High High Rf (Weak Adsorption) Rf_High->Scale_High Analyte->Rf_High  Increasing Mobile Phase Polarity

Caption: Polarity's effect on Rf in normal-phase TLC.

Conclusion

This application note provides a robust and scientifically grounded protocol for the TLC analysis of 4-[(2-methoxybenzoyl)amino]benzoic acid. By understanding the chemical principles that dictate the choice of stationary and mobile phases, researchers can effectively use this method for routine analysis. The recommended starting condition of 7:3:0.1 Hexane:Ethyl Acetate:Acetic Acid with a silica gel plate provides an excellent balance for achieving clear and reproducible separation, which can be fine-tuned as needed. The use of UV visualization offers a simple and non-destructive way to monitor outcomes, making this TLC protocol a valuable tool in any synthetic or analytical laboratory.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • ChemBK. (2024, April 9). Benzoyl chloride, 4-[[(2-methoxybenzoyl)amino]sulfonyl]-. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Thin layer chromatography. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]

  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving reaction yield and purity. The synthesis, typically achieved via a Schotten-Baumann reaction, involves the acylation of 4-aminobenzoic acid with 2-methoxybenzoyl chloride. While seemingly straightforward, several factors can significantly impact the success of this transformation. This document will explore common challenges and provide evidence-based solutions to optimize your experimental outcomes.

I. Reaction Overview and Mechanism

The synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid is a classic example of a nucleophilic acyl substitution reaction.[1] The reaction proceeds by the nucleophilic attack of the amino group of 4-aminobenzoic acid on the carbonyl carbon of 2-methoxybenzoyl chloride.[2] A base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

The general reaction is as follows:

Figure 1: General reaction scheme for the synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid.

The Schotten-Baumann Reaction Mechanism

The mechanism involves the following key steps[2]:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: The added base removes a proton from the now positively charged nitrogen atom, yielding the final amide product and a salt.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_products Products Amine 4-Aminobenzoic Acid (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcidChloride 2-Methoxybenzoyl Chloride (Electrophile) AcidChloride->Tetrahedral Base Base (e.g., NaOH) Salt Salt (e.g., NaCl) Base->Salt Neutralization Water H₂O Base->Water Product 4-[(2-methoxybenzoyl)amino]benzoic acid Tetrahedral->Product Collapse & Cl⁻ loss Product->Product HCl HCl (byproduct) HCl->Salt HCl->Water

Caption: Schotten-Baumann reaction mechanism.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Hydrolysis of 2-methoxybenzoyl chloride: This is a highly moisture-sensitive reagent that rapidly hydrolyzes to 2-methoxybenzoic acid in the presence of water, rendering it unreactive towards the amine.[4][5] 2. Inactivation of 4-aminobenzoic acid: The HCl generated during the reaction protonates the amino group of the starting material, making it non-nucleophilic and stopping the reaction.[3] 3. Poor solubility of 4-aminobenzoic acid: This starting material has limited solubility in many organic solvents, which can hinder the reaction rate.[6][7]1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and handle 2-methoxybenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Use at least one equivalent of a suitable base (e.g., NaOH, pyridine, triethylamine) to neutralize the HCl as it is formed.[1][8] For aqueous base systems, a two-phase solvent system (e.g., dichloromethane and water) is effective.[9] 3. Consider using a solvent system in which both reactants have reasonable solubility. A biphasic system with vigorous stirring can also overcome solubility issues.[9] Alternatively, converting 4-aminobenzoic acid to its more soluble carboxylate salt with the base before adding the acyl chloride can be beneficial.
Formation of Side Products 1. Dimerization/Polymerization: If the reaction conditions are not optimized, self-condensation or reaction with impurities can lead to dimers or polymeric materials.[10] 2. Reaction at the Carboxylic Acid Group: While less likely under these conditions, the carboxylic acid of 4-aminobenzoic acid could potentially react, especially if activated.1. Control the stoichiometry of the reactants carefully. Slow, controlled addition of the 2-methoxybenzoyl chloride to the solution of 4-aminobenzoic acid and base can minimize side reactions. Maintaining a lower reaction temperature can also be beneficial. 2. The amino group is significantly more nucleophilic than the carboxylate, making this a minor concern. The use of a base deprotonates the carboxylic acid, further reducing its electrophilicity.
Product is Difficult to Purify 1. Presence of unreacted starting materials: Both 4-aminobenzoic acid and 2-methoxybenzoic acid (from hydrolysis of the chloride) can be difficult to separate from the product due to similar acidic functionalities. 2. Product precipitation issues: The product's solubility can vary significantly with pH.1. During work-up, washing the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) can help remove unreacted 2-methoxybenzoic acid.[11] Unreacted 4-aminobenzoic acid can be removed by careful recrystallization. 2. After the reaction is complete, acidification of the aqueous layer (if a basic aqueous workup is used) will precipitate the product. The pH should be carefully adjusted to maximize precipitation of the desired product while keeping impurities in solution.
Discolored Product (Yellow or Brown) 1. Oxidation of the amino group: The amino group in 4-aminobenzoic acid can be susceptible to air oxidation, especially over time or in the presence of light, leading to colored impurities.[6][12] 2. Impurities in starting materials: Commercial 4-aminobenzoic acid can sometimes appear gray or off-white.[13]1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] Using high-purity, fresh starting materials is also recommended. 2. Use purified starting materials. Recrystallization of 4-aminobenzoic acid may be necessary if its purity is questionable.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for this reaction?

A1: Both inorganic bases like sodium hydroxide (NaOH) and organic bases like pyridine or triethylamine (Et₃N) can be effective.[8] The choice often depends on the solvent system. For a two-phase system (e.g., water/dichloromethane), NaOH is a good choice as it remains in the aqueous phase, simplifying work-up.[9] For a single-phase organic system, a soluble organic base like pyridine or triethylamine is necessary. Pyridine can also act as a catalyst.[2]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the 4-aminobenzoic acid spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.

Q3: What is the best way to purify the final product?

A3: Recrystallization is the most common and effective method for purifying 4-[(2-methoxybenzoyl)amino]benzoic acid. The choice of solvent is critical. Solvents like ethanol, methanol, or aqueous mixtures of these can be effective.[14] The crude product should be dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form pure crystals.

Q4: Can I use 2-methoxybenzoic acid directly with a coupling agent instead of the acyl chloride?

A4: Yes, this is a viable alternative. Using 2-methoxybenzoic acid with a peptide coupling agent (e.g., DCC, EDC with HOBt) can form the amide bond.[15] This approach avoids the use of the highly moisture-sensitive 2-methoxybenzoyl chloride but may require different reaction conditions and purification strategies.

Q5: My 4-aminobenzoic acid starting material is slightly discolored. Will this affect my reaction?

A5: Discoloration of 4-aminobenzoic acid can be due to oxidation or impurities.[6][12] While it may not completely inhibit the reaction, it can lead to a discolored product and lower yield. It is recommended to use high-purity starting materials. If your starting material is significantly discolored, consider purifying it by recrystallization before use.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid using a Two-Phase System

This protocol is based on the principles of the Schotten-Baumann reaction using an aqueous base.[9]

Materials:

  • 4-Aminobenzoic acid

  • 2-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 eq.) in an aqueous solution of NaOH (1.1 eq.).

  • Add an equal volume of dichloromethane to the flask.

  • Cool the biphasic mixture in an ice bath with vigorous stirring.

  • In a separate, dry dropping funnel, dissolve 2-methoxybenzoyl chloride (1.05 eq.) in a small amount of anhydrous dichloromethane.

  • Add the 2-methoxybenzoyl chloride solution dropwise to the rapidly stirring biphasic mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with dilute HCl to remove any unreacted amine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Protocol_Workflow A Dissolve 4-aminobenzoic acid and NaOH in water B Add Dichloromethane A->B C Cool to 0-5 °C B->C E Add acyl chloride solution dropwise C->E D Prepare 2-methoxybenzoyl chloride in Dichloromethane D->E F Warm to RT and stir E->F G Monitor by TLC F->G H Separate organic layer G->H I Wash with dilute HCl and brine H->I J Dry and evaporate solvent I->J K Recrystallize product J->K

Caption: Two-phase synthesis workflow.

V. References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Retrieved from

  • Kamaal, S., Faizi, M. S. H., Ali, A., Ahmad, M., Gupta, M., Dege, N., & Iskenderov, T. (2019). Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), 159–162. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids. Retrieved from

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Retrieved from

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • PubMed. (1949). Some factors affecting the acetylation of p-aminobenzoic acid in the rat. Retrieved from [Link]

  • Google Patents. (n.d.). CN101628886B - Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from

  • Patsnap. (2010, January 20). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link]

  • ACS Publications. (2020, November 4). Hydrolysis Reactions of Two Benzoyl Chlorides as a Probe to Investigate Reverse Micelles Formed by the Ionic Liquid-Surfactant bmim–AOT. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2012, June 12). Friedel–Crafts Acylation with Amides. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). p-Anisoyl chloride. Retrieved from [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • Beilstein Journals. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Retrieved from

  • European Patent Office. (2017, August 16). PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-[(2-Methoxybenzoyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, organic chemists, and drug development professionals dealing with the synthesis and purification of benzanilide derivatives.

The synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid—typically via the Schotten-Baumann acylation of 4-aminobenzoic acid (PABA) with 2-methoxybenzoyl chloride—frequently yields a crude mixture contaminated with unreacted starting materials and hydrolysis byproducts . This guide provides a causality-driven, self-validating framework to isolate your target compound with >99% purity.

Part 1: Physicochemical Profiling & Separation Logic

To design a successful purification workflow, we must exploit the orthogonal physicochemical properties of the target amide and its primary impurities. The table below summarizes the quantitative and qualitative data that dictate our purification strategy .

Table 1: Comparative Solubility and pKa Data for Mixture Components
Chemical SpeciespKa (approx.)Sol. in 1M HCl (Aqueous)Sol. in Cold Dichloromethane (DCM)Sol. in Hot Ethanol
4-[(2-Methoxybenzoyl)amino]benzoic acid (Target)~4.0 (-COOH)Insoluble Insoluble Soluble
4-Aminobenzoic acid (PABA Impurity)2.4 (-NH₂), 4.9 (-COOH)Soluble (as HCl salt)Slightly SolubleSoluble
2-Methoxybenzoic acid (Hydrolysis Impurity)3.9 (-COOH)InsolubleSoluble Soluble

Logic Check: Simple acid-base extraction using sodium bicarbonate (


) is ineffective here because both the target compound and 2-methoxybenzoic acid contain free carboxylic acid groups. Both will dissolve in the aqueous base. Instead, we must use an acid wash  to remove PABA, followed by a selective non-polar solvent wash  to remove 2-methoxybenzoic acid.

Part 2: Troubleshooting Guide & Causality

Q: Why does my crude product contain high levels of unreacted PABA, and how do I remove it? A: Incomplete acylation often leaves residual PABA. PABA is amphoteric. By suspending the crude mixture in 1M HCl, the aniline amino group of PABA (


) becomes protonated, forming a highly water-soluble hydrochloride salt. The amide nitrogen of your target compound is non-basic due to resonance delocalization into the carbonyl group (

), meaning it will not protonate and remains completely insoluble in the acidic aqueous phase. Self-Validation: Check the pH of your filtrate. If the pH rises above 2, the HCl has been depleted, and PABA may precipitate back out. Maintain a pH < 1 during the wash.

Q: I washed my product with water, but NMR still shows 2-methoxybenzoic acid. Why? A: During the aqueous workup, any unreacted 2-methoxybenzoyl chloride rapidly hydrolyzes into 2-methoxybenzoic acid. This byproduct is poorly soluble in cold water. To remove it, you must exploit lattice energy differences. 2-Methoxybenzoic acid is a small, mono-functionalized aromatic ring that dissolves readily in non-polar or moderately polar solvents like cold DCM or diethyl ether. Your target compound, however, is a rigid, di-aromatic molecule with extensive intermolecular hydrogen bonding (via both the amide and carboxylic acid moieties). This high lattice energy renders the target compound virtually insoluble in cold DCM. Triturating the crude solid in cold DCM will selectively leach out the 2-methoxybenzoic acid. Self-Validation: Spot the DCM filtrate on a TLC plate (UV 254 nm). If a dark spot corresponding to 2-methoxybenzoic acid is visible, repeat the trituration until the filtrate leaves no residue upon evaporation.

Q: My isolated solid is slightly yellow/brown instead of pure white. How do I fix this? A: Discoloration is typically caused by trace oxidation products of PABA or polymeric tarry residues formed during the acid chloride reaction. These highly conjugated impurities can be removed by incorporating activated carbon (charcoal) during the final recrystallization step. The porous structure of activated carbon traps large, conjugated oligomers while allowing the target monomer to remain in solution .

Part 3: Experimental Protocols

Protocol A: Orthogonal Liquid-Solid Extraction (Trituration)

Objective: Removal of PABA and 2-Methoxybenzoic acid.

  • Acid Wash (PABA Removal):

    • Transfer the finely powdered crude solid to a beaker.

    • Add 10 mL of 1M HCl per gram of crude product.

    • Stir vigorously at room temperature for 30 minutes to ensure complete penetration of the acid into the solid matrix.

    • Filter the suspension through a Büchner funnel. Wash the filter cake with an additional 2 volumes of deionized water to remove residual HCl.

  • Solvent Wash (2-Methoxybenzoic acid Removal):

    • Transfer the air-dried filter cake to a clean flask.

    • Add 5 mL of ice-cold Dichloromethane (DCM) per gram of solid.

    • Triturate (stir vigorously) for 15 minutes. Do not heat, as this may cause the target compound to partially dissolve.

    • Filter the suspension via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold DCM.

    • The filter cake is now your enriched target compound.

Protocol B: Advanced Recrystallization

Objective: Final polishing and removal of trace diacylated species and colorants.

  • Dissolution: Transfer the enriched solid to a round-bottom flask. Add a minimum volume of boiling ethanol to completely dissolve the solid.

  • Decolorization: Add activated carbon (approx. 10% w/w relative to the solid). Boil the suspension gently for 5–10 minutes.

  • Hot Filtration: Filter the hot mixture rapidly through a pad of Celite to remove the carbon. Self-Validation: The filtrate should be completely colorless.

  • Crystallization: Reheat the filtrate to boiling. Add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point). Add just enough hot ethanol (1-2 drops) to clear the turbidity.

  • Isolation: Allow the flask to cool slowly to room temperature undisturbed to promote large crystal growth, then transfer to an ice bath (4°C) for 1 hour. Filter the pure white crystals and dry under vacuum.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude 4-[(2-methoxybenzoyl)amino]benzoic acid (Contains PABA & 2-Methoxybenzoic acid) Step1 Step 1: 1M HCl Wash (Suspend, Stir & Filter) Crude->Step1 Filtrate1 Aqueous Filtrate (Protonated PABA) Step1->Filtrate1 Liquid Phase Solid1 Filter Cake (Target + 2-Methoxybenzoic acid) Step1->Solid1 Solid Phase Step2 Step 2: Cold DCM / Ether Wash (Trituration & Filter) Solid1->Step2 Filtrate2 Organic Filtrate (2-Methoxybenzoic acid) Step2->Filtrate2 Liquid Phase Solid2 Filter Cake (Enriched Target Compound) Step2->Solid2 Solid Phase Step3 Step 3: Recrystallization (EtOH/H2O + Activated Carbon) Solid2->Step3 Pure Pure 4-[(2-methoxybenzoyl)amino]benzoic acid (>99% Purity) Step3->Pure Crystallization

Workflow for the orthogonal purification of 4-[(2-methoxybenzoyl)amino]benzoic acid.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use column chromatography to purify this compound instead of trituration? A: While silica gel chromatography is possible, it is highly inefficient for this specific compound. The dual highly polar groups (amide and carboxylic acid) cause severe streaking on normal-phase silica, requiring aggressive eluent systems (e.g., DCM/MeOH with acetic acid modifiers) that complicate solvent removal. Trituration/recrystallization is far more scalable and exploits the compound's natural lattice properties.

Q: What if my target compound is forming an emulsion during the acid wash? A: Emulsions rarely form during solid-liquid trituration, but if you are attempting a liquid-liquid extraction (e.g., dissolving the crude in Ethyl Acetate and washing with aqueous HCl), the amphiphilic nature of trace impurities can cause emulsions. To break the emulsion, add brine (saturated NaCl) to the aqueous layer to increase ionic strength, or filter the biphasic mixture through a pad of Celite to remove insoluble particulates stabilizing the emulsion.

Q: How do I verify that the amide bond didn't cleave during the 1M HCl wash? A: Amide bonds are highly stable and require harsh conditions (e.g., 6M HCl at reflux for several hours) to hydrolyze. A 30-minute wash in 1M HCl at room temperature is kinetically insufficient to cleave the benzanilide linkage. You can confirm structural integrity via ¹H-NMR by observing the distinct amide N-H proton peak (typically around 10.0 - 10.5 ppm in DMSO-d6).

References

  • Armarego, W. L. F., & Chai, C. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann / Elsevier.[Link]

  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[Link]

Technical Support Center: Degradation Profiling of 4-[(2-methoxybenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Analytical Support Center. This guide provides advanced troubleshooting and validated methodologies for the structural elucidation of degradation products of 4-[(2-methoxybenzoyl)amino]benzoic acid (Exact Mass: 271.0845 Da). As an amide-linked biphenyl derivative, this molecule presents unique analytical challenges during forced degradation studies mandated by [1].

The protocols below are designed to ensure scientific integrity through self-validating system suitability checks, enabling researchers to confidently identify and quantify degradants.

FAQs & Troubleshooting Guide

Q1: What are the primary degradation pathways for 4-[(2-methoxybenzoyl)amino]benzoic acid under stress conditions? A: The molecule contains a central amide bond connecting a 2-methoxybenzoyl group and a 4-aminobenzoic acid moiety.

  • Hydrolysis: The most susceptible site is the amide bond. Under acidic or basic stress, it hydrolyzes to yield 2-methoxybenzoic acid ([M+H]+ 153.05) and 4-aminobenzoic acid (PABA, [M+H]+ 138.05).

  • Oxidation: Exposure to peroxides typically results in aromatic hydroxylation or N-oxidation, yielding a +16 Da mass shift ([M+H]+ 288.08).

  • Photolysis: UV exposure can induce O-demethylation of the methoxy ether, resulting in a -14 Da shift ([M+H]+ 258.07).

Q2: My oxidative degradation products (+16 Da) co-elute with the parent API on a standard C18 column. How can I resolve this? A: Causality: Hydroxylation on the aromatic ring often does not significantly alter the molecule's overall hydrophobicity, leading to co-elution on standard alkyl (C18) phases. Solution: Switch to a Phenyl-Hexyl stationary phase. Phenyl columns offer alternative selectivity driven by


 interactions, which are highly sensitive to changes in the electron density of the aromatic rings caused by the addition of a hydroxyl group. If co-elution persists, utilize  to trigger MS/MS scans even when the degradant is buried under the API peak,[2].

Q3: Why am I losing the signal for the hydrolysis product 4-aminobenzoic acid (PABA) in the solvent front? A: Causality: PABA is a highly polar amphoteric molecule. At a neutral pH, it is poorly retained on reversed-phase columns and elutes in the void volume, causing severe ion suppression. Solution: Acidify the mobile phase to pH 2.5 using 0.1% Formic Acid. This ensures the carboxylic acid moiety is fully protonated (neutralized), significantly increasing its retention on the stationary phase.

Q4: How do I confidently assign the site of oxidation (aromatic ring vs. amide nitrogen) using MS/MS? A: Causality: Collision-Induced Dissociation (CID) will predictably cleave the amide bond. Solution: Analyze the MS/MS spectra of the m/z 288 precursor. If the +16 Da shift appears on the 2-methoxybenzoyl fragment (shifting from m/z 135 to 151), the oxidation occurred on the methoxy-substituted ring. If the shift appears on the aminobenzoic acid fragment (shifting from m/z 120 to 136), the oxidation is on the benzoic acid ring.

Quantitative Data Summary

Table 1: Expected Degradation Profile and High-Resolution Mass Shifts

Stress ConditionReagent / EnvironmentTarget DegradationPrimary DegradantExact Mass [M+H]+Mass Error Limit
Acid Hydrolysis 0.1 N HCl, 60°C, 24h5 - 20%[1]4-Aminobenzoic acid138.0550< 5 ppm
Base Hydrolysis 0.1 N NaOH, 60°C, 24h5 - 20%[1]2-Methoxybenzoic acid153.0546< 5 ppm
Oxidation 3% H2O2, RT, 24h5 - 20%[1]Hydroxylated API (+O)288.0866< 5 ppm
Photolysis UV Light (ICH Q1B)5 - 20%[1]O-Demethylated API (-CH2)258.0761< 5 ppm

Experimental Protocols

Protocol A: ICH Q1A(R2) Forced Degradation Setup

Self-Validating System: A mass balance approach must be used. The sum of the remaining API peak area and all degradant peak areas (corrected for relative response factors) must equal 95-105% of the initial API area to confirm no volatile degradants were lost[1].

  • Preparation: Prepare a 1.0 mg/mL stock solution of 4-[(2-methoxybenzoyl)amino]benzoic acid in HPLC-grade Acetonitrile.

  • Stress Aliquots:

    • Control: 1 mL stock + 1 mL water (store at 4°C).

    • Acid: 1 mL stock + 1 mL 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base: 1 mL stock + 1 mL 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Oxidation: 1 mL stock + 1 mL 3% H2O2. Store at room temperature in the dark for 24 hours.

  • Neutralization: Neutralize the acid and base samples with equivalent volumes of 0.1 N NaOH and 0.1 N HCl, respectively, to prevent damage to the analytical column.

  • Dilution: Dilute all samples to a final theoretical concentration of 10 µg/mL using the initial mobile phase conditions prior to injection.

Protocol B: LC-HRMS/MS Structural Elucidation Workflow

Self-Validating System: The IDA method must be validated by injecting a known standard mix prior to the stressed samples. The system is suitable only if the MS/MS triggers for all components present at >0.1% area normalization.

  • Chromatography: Use a Phenyl-Hexyl UHPLC column (2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 15 minutes.

  • Source Parameters: Set the ESI source to positive ion mode. Capillary voltage: 3.5 kV. Desolvation temperature: 500°C.

  • IDA Configuration: Set the HRMS (TOF or Orbitrap) to perform a continuous survey scan (m/z 100-1000).

  • DBS Activation: Enable Dynamic Background Subtraction (DBS)[2]. This algorithm continuously monitors background ions (e.g., mobile phase clusters) and excludes them from triggering MS/MS, ensuring that low-level, co-eluting degradants successfully trigger the quadrupole for fragmentation.

  • Data Processing: Process the acquired spectra using mass defect filtering to isolate compounds structurally related to the parent API.

Mandatory Visualizations

DegradationPathway API 4-[(2-methoxybenzoyl)amino]benzoic acid [M+H]+ 272.09 Hydrolysis Amide Hydrolysis (Acid/Base) API->Hydrolysis Oxidation Oxidation (3% H2O2) API->Oxidation Photolysis Photolysis (UV Light) API->Photolysis DegH1 2-Methoxybenzoic acid [M+H]+ 153.05 Hydrolysis->DegH1 DegH2 4-Aminobenzoic acid [M+H]+ 138.05 Hydrolysis->DegH2 DegO1 Hydroxylated Degradant [M+H]+ 288.08 (+16 Da) Oxidation->DegO1 DegP1 O-Demethylated Degradant [M+H]+ 258.07 (-14 Da) Photolysis->DegP1

Fig 1: Primary degradation pathways of 4-[(2-methoxybenzoyl)amino]benzoic acid under ICH Q1A stress.

LCMSWorkflow Prep Stressed Sample Preparation LC UHPLC Separation (Phenyl-Hexyl) Prep->LC Injection Survey HRMS Survey Scan (TOF-MS) LC->Survey Eluent DBS Dynamic Background Subtraction (DBS) Survey->DBS Real-time data Elucidation Structural Elucidation Survey->Elucidation Exact mass MSMS EPI / MS-MS Scan (Triggered) DBS->MSMS Threshold met MSMS->Elucidation Fragment ions

Fig 2: Information Dependent Acquisition (IDA) workflow for degradation product elucidation.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / U.S. FDA URL:[Link]

  • A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data Source: International Journal of Analytical Mass Spectrometry and Chromatography (SCIRP) URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-[(2-methoxybenzoyl)amino]benzoic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your synthesis effectively.

The synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid, typically achieved through the acylation of 4-aminobenzoic acid with 2-methoxybenzoyl chloride, is a reaction where temperature control is paramount. This reaction, a variation of the Schotten-Baumann reaction, is often exothermic, and precise temperature management is key to achieving high yields and purity.[1][2][3]

Frequently Asked Questions (FAQs)

Here, we address some of the common questions and issues that arise during the synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid, with a focus on the role of reaction temperature.

Q1: My reaction yield is low. Could the reaction temperature be the culprit?

A1: Absolutely. The reaction temperature is a critical factor that can significantly impact your yield. Here's a breakdown of how temperature can lead to low yields and how to troubleshoot it:

  • Incomplete Reaction: If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe.[4] Amide bond formation, while often favorable, still requires sufficient energy to overcome the activation barrier.

    • Troubleshooting:

      • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials (4-aminobenzoic acid and 2-methoxybenzoyl chloride).[5]

      • Gradual temperature increase: If the reaction is stalling at a lower temperature (e.g., 0-5 °C), consider allowing it to warm to room temperature and continue monitoring. If necessary, a modest increase in temperature (e.g., to 40-50 °C) can be explored.

      • Extend reaction time: In conjunction with a moderate temperature, extending the reaction time can also drive the reaction to completion.[3]

  • Side Reactions: Conversely, if the temperature is too high, you may be promoting undesirable side reactions.

    • Hydrolysis of 2-methoxybenzoyl chloride: The acyl chloride starting material is susceptible to hydrolysis, especially in the presence of aqueous base, which is common in Schotten-Baumann conditions.[3] This side reaction consumes your acyl chloride and reduces the potential yield of the desired amide. Higher temperatures accelerate this hydrolysis.

      • Troubleshooting:

        • Maintain low temperatures during addition: Add the 2-methoxybenzoyl chloride solution dropwise to the cooled solution of 4-aminobenzoic acid and base (e.g., in an ice bath).[3] This helps to dissipate the heat generated from the exothermic reaction and minimizes the rate of hydrolysis.

        • Use anhydrous solvents: Ensure your organic solvent is dry to minimize water content.[5]

    • Di-acylation: While less common with a deactivated amine like 4-aminobenzoic acid, it's a possibility, especially at higher temperatures. This would involve the formation of a di-acylated product on the amine nitrogen.

    • Decarboxylation: Although it typically requires higher temperatures, excessive heat could potentially lead to the decarboxylation of the 4-aminobenzoic acid starting material or the final product.

Q2: I'm observing the formation of significant impurities in my reaction mixture. How can I control this with temperature?

A2: Impurity formation is often a direct consequence of suboptimal reaction temperatures. The key is to find the "sweet spot" that favors the desired reaction pathway (kinetic vs. thermodynamic control).

  • Understanding Kinetic vs. Thermodynamic Control:

    • Kinetic Product: The product that forms the fastest, having the lowest activation energy. This is typically favored at lower temperatures and shorter reaction times.

    • Thermodynamic Product: The most stable product, which may have a higher activation energy but a lower overall Gibbs free energy. This is favored at higher temperatures and longer reaction times, where an equilibrium can be established.

In the synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid, the desired amide is generally the intended product. Side products often arise from reactions with lower activation energies that become more prominent at elevated temperatures.

  • Troubleshooting Impurities:

    • Characterize your impurities: If possible, identify the structure of the major impurities. This will provide clues about the side reactions occurring. For example, the presence of 2-methoxybenzoic acid suggests hydrolysis of the acyl chloride.

    • Employ a temperature screening study: As outlined in the protocol below, systematically evaluate a range of temperatures to identify the optimal balance between reaction rate and impurity formation.

    • Consider the order of addition: Adding the acyl chloride slowly to the amine solution at a controlled, low temperature is a standard practice to minimize side reactions.[3]

Q3: My reaction is highly exothermic and difficult to control. What are the best practices for managing the temperature?

A3: The exothermic nature of the acylation reaction requires careful management to prevent runaway reactions and the formation of byproducts.[2][3]

  • Best Practices for Temperature Control:

    • Cooling Bath: Always have an ice bath ready. Start the reaction at a low temperature (e.g., 0-5 °C) by immersing the reaction vessel in the ice bath.

    • Slow Addition: Add the 2-methoxybenzoyl chloride solution dropwise using an addition funnel. This allows for gradual heat release and better temperature control.

    • Vigorous Stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling bath and to prevent localized "hot spots."

    • Dilution: Conducting the reaction at a suitable dilution can help to dissipate the heat more effectively.[3]

Troubleshooting Guide: Temperature Optimization

This table provides a quick reference for troubleshooting common issues related to reaction temperature.

Problem Potential Cause (Temperature-Related) Suggested Solution
Low Yield Reaction temperature is too low, leading to an incomplete reaction.Gradually increase the temperature (e.g., from 0 °C to room temperature or slightly higher) and monitor by TLC/LC-MS. Extend the reaction time.[4]
Reaction temperature is too high, causing degradation of starting materials or product.Perform the reaction at a lower temperature (e.g., 0-5 °C) and monitor for completion.
Reaction temperature is too high, promoting hydrolysis of 2-methoxybenzoyl chloride.Add the acyl chloride slowly to a cooled solution of the amine and base.[3] Use anhydrous solvents.[5]
High Impurity Levels Temperature is too high, favoring the formation of kinetic byproducts.Lower the reaction temperature to favor the desired thermodynamic product (or vice-versa, depending on the nature of the impurity).
Inconsistent temperature control leading to a mixture of products.Use a controlled cooling bath and ensure slow, dropwise addition of the acyl chloride with vigorous stirring.
Reaction is Uncontrolled (Too Exothermic) Rapid addition of reagents at a temperature that is too high.Start the reaction at a low temperature (ice bath) and add the acyl chloride very slowly. Ensure adequate dilution and stirring.[3]

Experimental Protocol: Temperature Optimization Study

To systematically determine the optimal reaction temperature for your specific laboratory conditions, a temperature optimization study is recommended.

Objective: To identify the reaction temperature that provides the highest yield of 4-[(2-methoxybenzoyl)amino]benzoic acid with the lowest level of impurities.

Methodology:

  • Set up parallel reactions: Prepare a series of identical small-scale reactions. A typical setup would involve dissolving 4-aminobenzoic acid and a suitable base (e.g., sodium hydroxide or triethylamine) in an appropriate solvent system (e.g., a biphasic system of water and an organic solvent like dichloromethane, or an aprotic organic solvent like THF).[5][6]

  • Establish different temperature points: Equilibrate each reaction mixture to a specific temperature. A good starting range to screen would be:

    • Reaction 1: 0 °C (ice bath)

    • Reaction 2: Room Temperature (~20-25 °C)

    • Reaction 3: 40 °C (water bath)

    • Reaction 4: 60 °C (water bath)

  • Initiate the reaction: Slowly add a solution of 2-methoxybenzoyl chloride (e.g., 1.05 - 1.2 equivalents) to each reaction mixture at the designated temperature.[5]

  • Monitor reaction progress: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction. Quench the aliquot and analyze it by TLC or LC-MS to determine the extent of conversion and the relative amount of product versus impurities.

  • Work-up and analysis: Once the reactions have reached completion (or a predetermined endpoint), perform an identical aqueous work-up on each reaction mixture.[5] Isolate the crude product and determine the yield and purity for each temperature point.

Data Presentation:

Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Purity (%)Observations
024857598Slow reaction, but very clean product.
258989095Good conversion and yield, minor impurities observed.
404>998890Fast reaction, but increased impurity formation.
602>998082Very fast reaction, significant byproduct formation.

Note: The data in this table is illustrative and should be determined experimentally.

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Decision Start Define Reaction Conditions (Stoichiometry, Solvent, Base) Setup Set up Parallel Reactions at Different Temperatures (e.g., 0°C, RT, 40°C, 60°C) Start->Setup Add Slowly Add 2-Methoxybenzoyl Chloride Setup->Add Monitor Monitor Progress over Time (TLC, LC-MS) Add->Monitor Workup Standardized Work-up & Product Isolation Monitor->Workup Reaction Complete Analyze Determine Yield and Purity (e.g., NMR, HPLC) Workup->Analyze Decision Select Optimal Temperature Analyze->Decision

Caption: A workflow for the systematic optimization of reaction temperature.

By following this structured approach, you can confidently determine the optimal reaction temperature for the synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid in your laboratory, leading to improved yields, higher purity, and more reproducible results.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Bayer Cropscience AG. (2017). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. U.S.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Zhang, J., et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering.
  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]

  • Kamaal, S., et al. (2018). Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate.
  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064.
  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Eureka. Retrieved from [Link]

  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144.
  • Kamaal, S., et al. (2018). Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate.
  • Suzhou Kaiyuan Minsheng Sci & Tech Co Ltd. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Suzhou Chenghe Pharmaceutical Chemical Co Ltd. (2016). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
  • Suzhou Kaiyuan Minsheng Sci & Tech Co Ltd. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Khan, K. M., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Organic Chemistry Portal. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]

  • Katritzky, A. R., & Tala, S. R. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35.
  • Xu, W. L., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Retrieved from [Link]

  • He, F., & Long, S. (2026). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.

Sources

Technical Support Center: Catalytic Hydrogenation of 4-[(2-Methoxybenzoyl)amino]benzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: CHEM-SUP-2024-H2 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Context

This guide addresses the catalytic hydrogenation steps involved in the synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid (also known as N-(2-methoxybenzoyl)-PABA).[1][2]

While the direct synthesis typically involves acylation of PABA with 2-methoxybenzoyl chloride, catalytic hydrogenation is frequently required in two specific "precursor" scenarios:

  • Deprotection (Hydrogenolysis): Cleavage of a Benzyl Ester protecting group (e.g., Benzyl 4-[(2-methoxybenzoyl)amino]benzoate) to yield the free acid.[1][2]

  • Nitro Reduction: Reduction of a Nitro-intermediate (e.g., if starting from 4-nitrobenzoic acid derivatives) to generate the aniline moiety prior to coupling, or reducing a nitro-substituted benzamide.[1]

The Primary Failure Mode: The most common issue with this specific scaffold is Product Precipitation .[2] The target acid is significantly less soluble in standard hydrogenation solvents (MeOH/EtOH) than its ester or nitro precursors.[2] The product crystallizes onto the heterogeneous catalyst (Pd/C), physically blocking active sites and stalling the reaction.[2]

Diagnostic Decision Tree (Interactive)

Before modifying your protocol, use this logic flow to identify the root cause of the failure.

TroubleshootingTree Start START: Reaction Stalled or Incomplete? CheckSolids Are there white solids mixed with the black catalyst? Start->CheckSolids CheckTLC Does TLC/HPLC show starting material remaining? CheckSolids->CheckTLC No SolubilityIssue DIAGNOSIS: Product Precipitation (Catalyst Encapsulation) CheckSolids->SolubilityIssue Yes PoisoningIssue DIAGNOSIS: Catalyst Poisoning (S or Halogen impurities) CheckTLC->PoisoningIssue Yes (No conversion) H2Starvation DIAGNOSIS: H2 Mass Transfer Limit CheckTLC->H2Starvation Yes (Slow conversion) Action1 Action: Switch to DMF/THF or add 1 eq. NaOH SolubilityIssue->Action1 Action2 Action: Wash precursor (remove Thionyl Chloride traces) PoisoningIssue->Action2 Action3 Action: Increase agitation (>1000 rpm) or Pressure H2Starvation->Action3

Figure 1: Diagnostic logic for hydrogenation failures.[1][2] The "Solubility Issue" is the most prevalent for benzoic acid derivatives.[2]

Protocol Module A: Hydrogenolysis of Benzyl Esters

Scenario: You have synthesized Benzyl 4-[(2-methoxybenzoyl)amino]benzoate to protect the acid during coupling, and now require the free acid.

The Challenge: The benzyl ester is soluble in Ethyl Acetate (EtOAc) or Ethanol (EtOH).[2] The product (free acid) is insoluble in these solvents, causing it to coat the Pd/C particles.[2]

Optimized Protocol
ParameterStandard (Failing) ConditionOptimized (Success) Condition Rationale
Solvent MeOH, EtOH, or EtOAcTHF (wet) or DMF Keeps the amide-acid product in solution.[1]
Additive None1.05 eq.[1][2] NaOH (aq)Converts product to Sodium salt (highly soluble).[1][2]
Catalyst 10% Pd/C (Dry)5% Pd/C (50% water wet) Wet catalyst reduces ignition risk; 5% loading is sufficient.[1][2]
Pressure 1 atm (Balloon)30–50 psi (Parr Shaker) Higher pressure overcomes steric hindrance of the amide.[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of the Benzyl Ester precursor in 50 mL of THF.

    • Critical Check: If the solution is hazy, add DMF dropwise until clear.

  • Catalyst Loading: Add 10 wt% of 5% Pd/C (wet) .

    • Safety: Always add catalyst to the solvent under Argon/Nitrogen flow.[2] Never add dry catalyst to organic solvent in air.[1][2]

  • Hydrogenation: Purge with

    
     x3. Pressurize to 40 psi. Shake/Stir vigorously at RT for 4-6 hours.
    
  • Workup (The Trick):

    • If you used NaOH: Filter catalyst, then acidify filtrate with 1M HCl to precipitate the pure product.[2]

    • If you used THF/DMF: Filter catalyst while warm (45°C) to prevent crystallization on the filter paper.[2]

Protocol Module B: Nitro Reduction (Precursor Synthesis)[1]

Scenario: You are reducing 4-nitro-N-(2-methoxybenzoyl)... or a related nitro-intermediate.

The Challenge:

  • Poisoning: If the precursor was made using Thionyl Chloride (

    
    ), trace sulfur will kill the Pd catalyst immediately.[2]
    
  • Hydroxylamine Accumulation: Incomplete reduction leads to the hydroxylamine intermediate (

    
    ), which is often colored (yellow/orange) and toxic.[1][2]
    

Troubleshooting Table:

SymptomRoot CauseCorrective Action
Reaction stops at 50-70% conversion Catalyst Poisoning (Sulfur)Wash the Nitro precursor with sat.[1]

and then water.[1][2] Recrystallize if necessary to remove sulfur traces.[1][2]
Product is colored (Yellow/Orange) Azo/Azoxy coupling or HydroxylamineThe reaction environment is too basic.[2] Add 1% Acetic Acid to the solvent to suppress coupling side-reactions.[1][2]
De-halogenation observed Over-active CatalystIf your molecule contains Cl/Br, switch from Pd/C to Pt/C (Sulfided) or Raney Nickel .

Mechanistic Insight: The "Solubility Trap"

Understanding why the reaction fails is crucial for reproducible scale-up.[1][2]

Mechanism cluster_0 Solution Phase cluster_1 Catalyst Surface (Pd/C) cluster_2 Failure Mode Precursor Benzyl Ester Precursor (Soluble) Adsorption 1. Adsorption Precursor->Adsorption H2 H2 (Dissolved) H2->Adsorption Reaction 2. Hydrogenolysis Adsorption->Reaction Desorption 3. Desorption Reaction->Desorption Target Acid Precipitation Product Precipitates ON THE CATALYST Desorption->Precipitation Low Solubility in MeOH Blockage Active Sites Blocked (Reaction Stops) Precipitation->Blockage Blockage->Adsorption Inhibits

Figure 2: The mechanism of catalyst deactivation via product encapsulation.[1] In standard solvents, the product does not diffuse away; it crystallizes immediately upon formation, burying the palladium.

Frequently Asked Questions (FAQs)

Q1: Can I use Raney Nickel instead of Pd/C? A: Yes, but strictly for Nitro reductions . Raney Nickel is generally ineffective for Benzyl Ester hydrogenolysis (deprotection).[1][2] If you are deprotecting the ester, stick to Pd/C. If reducing a nitro group, Raney Ni is excellent and cheaper, but requires careful handling (pyrophoric).

Q2: My starting material was made using Thionyl Chloride, and the hydrogenation won't start. Why? A: Thionyl chloride leaves trace sulfur residues.[1][2] Sulfur is a potent poison for Palladium.[1][2]

  • Fix: Wash your organic precursor layer with a dilute bleach solution (sodium hypochlorite) or extensive bicarbonate washes before the hydrogenation step.[1][2] Alternatively, use Raney Nickel , which is more robust against sulfur poisoning than Pd.

Q3: The product is stuck in the filter cake with the charcoal. How do I recover it? A: This confirms the "Solubility Trap."[2]

  • Recovery: Do not discard the charcoal! Suspend the charcoal/product mixture in DMF or warm 1M NaOH . Filter again. The product will be in the filtrate.[2] Acidify the filtrate to recover your product.[2]

Q4: Can I use Ammonium Formate (Transfer Hydrogenation) instead of


 gas? 
A:  Yes. This is often better for this specific molecule because the reaction is faster and can be done in refluxing methanol, which helps solubility.[2]
  • Protocol: 1 eq. Precursor + 5 eq. Ammonium Formate + 10% Pd/C in MeOH.[1][2] Reflux (65°C) for 1 hour.

References

  • Hydrogenolysis of Benzyl Groups: Hartung, W. H., & Simonoff, R. (1953).[2] Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.[3][4] Organic Reactions. [1]

  • Solubility of Amides/Acids: BenchChem Technical Data. Solubility Profile of 4-Methoxybenzoic Acid Derivatives. [1]

  • Catalyst Poisoning: Rylander, P. N. (1979).[1][2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][2] (Standard text on S-poisoning mechanisms).

  • Transfer Hydrogenation: Bieg, T., & Szeja, W. (1985).[2][5] Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. [1]

  • General Amide Hydrogenation: Catalytic Hydrogenation of Amides. Organic Process Research & Development. [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-[(2-methoxybenzoyl)amino]benzoic acid and its precursors before handling.[1][2] Hydrogenation reactions involve high pressure and flammable gases; ensure engineering controls are in place.

Sources

enhancing thermal stability of 4-[(2-methoxybenzoyl)amino]benzoic acid crystals

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 4-[(2-methoxybenzoyl)amino]benzoic acid (MBABA) Crystal Engineering Ticket ID: T-STAB-2024-MBABA Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Structural Challenge

Welcome to the technical support hub for 4-[(2-methoxybenzoyl)amino]benzoic acid .

Enhancing the thermal stability of this molecule requires a deep understanding of its supramolecular architecture. This compound features three competing functional motifs:

  • Carboxylic Acid: Prone to forming centrosymmetric homodimers (Synthon A) or catemers.

  • Amide Linkage: A hydrogen bond donor/acceptor site capable of forming chains.

  • Ortho-Methoxy Group: The critical destabilizer. The steric bulk of the o-methoxy group forces the benzoyl ring out of planarity with the amide, creating conformational strain that often leads to metastable, lower-melting polymorphs.

The guide below addresses the specific instability modes driven by these interactions.

Part 1: Troubleshooting Guide (Q&A)

Category A: Polymorphism & Phase Transitions[1]

Q1: My DSC traces show a small endotherm at 165°C followed by a major melting event at 185°C. Is my sample impure?

Diagnosis: Likely Concomitant Polymorphism , not impurity. Technical Insight: This thermal profile is characteristic of an enantiotropic transition or a "melt-recrystallization-remelt" event. The o-methoxy group induces conformational flexibility. You are likely isolating a kinetic form (Form I) that converts to a thermodynamic form (Form II) upon heating. Resolution Protocol:

  • Stop Rapid Cooling: Fast precipitation traps the high-energy conformer.

  • Perform Slurry Conversion: Suspend the material in a solvent with low solubility (e.g., heptane or toluene) and stir at 50°C for 24-48 hours. This allows the system to overcome the activation energy barrier and settle into the thermodynamic (highest density/highest melting) polymorph.

  • Verify: Run Powder X-Ray Diffraction (PXRD). Distinct peak shifts between the fresh and slurried samples confirm the phase change.

Q2: The crystals lose transparency and turn opaque after vacuum drying at 60°C. Why?

Diagnosis: Desolvation of a Pseudopolymorph. Technical Insight: Benzoic acid derivatives frequently entrap solvent molecules (methanol, ethanol) in the crystal lattice to satisfy hydrogen bonding imbalances caused by the steric bulk of the methoxy group. The opacity indicates the collapse of the crystal lattice upon solvent exit (channel collapse). Resolution Protocol:

  • TGA Confirmation: Run Thermogravimetric Analysis. A weight loss of >2% prior to melting confirms a solvate.

  • Switch Solvents: Avoid H-bond donor solvents (alcohols). Recrystallize from non-polar solvents like Ethyl Acetate/Hexane or Nitromethane, which are less likely to incorporate into the lattice of this specific amide-acid structure.

Category B: Enhancing Thermal Ceiling (Crystal Engineering)

Q3: The pure crystal melts at 185°C, but our process requires stability up to 200°C. How can I increase the melting point?

Diagnosis: Lattice Energy Limitation. Technical Insight: The homomeric acid-acid dimer (COOH···HOOC) is stable but finite. To increase thermal stability, you must engineer a heteromeric interaction with a higher binding energy. Resolution Protocol: Co-crystal Engineering. Target the carboxylic acid group with a co-former that creates a stronger supramolecular network.

  • Recommendation: Screen 4,4'-Bipyridine or Isonicotinamide .

  • Mechanism: These bases form a robust O–H···N hydrogen bond (Acid-Pyridine Heterosynthon) which is energetically superior to the acid dimer, often elevating the melting point by 20–40°C.

  • Evidence: Studies on 4-aminobenzoic acid (PABA) analogues demonstrate that pyridine-based co-formers significantly enhance lattice rigidity [1].

Part 2: Experimental Protocols

Protocol 1: Thermodynamic Stability Screening (Slurry Method)

Objective: Isolate the most thermally stable polymorph of MBABA.

Materials:

  • MBABA Crude (200 mg)

  • Solvents: Acetonitrile, Toluene, Isopropyl Alcohol (IPA)

  • Equipment: Temperature-controlled shaker, Centrifuge, PXRD.

Step-by-Step:

  • Preparation: Place 50 mg of MBABA into three separate HPLC vials.

  • Saturation: Add solvent (Acetonitrile, Toluene, IPA) dropwise until a saturated suspension (slurry) is formed. Do not dissolve completely.

  • Equilibration: Seal vials and agitate at 50°C for 48 hours .

    • Why? Thermal energy aids the dissolution of metastable forms and the nucleation of the stable form (Ostwald Ripening).

  • Isolation: Filter the solids rapidly while warm.

  • Analysis: Dry at ambient temperature and analyze via DSC. The form with the highest melting onset is the thermodynamic form.

Protocol 2: Co-Crystal Screening (Liquid-Assisted Grinding)

Objective: Synthesize a high-melting MBABA:Co-former complex.

Step-by-Step:

  • Stoichiometry: Weigh equimolar amounts (1:1) of MBABA and Isonicotinamide .

  • Grinding: Place in a stainless steel grinding jar with one 7mm ball.

  • Catalysis: Add 10 µL of Methanol (Liquid-Assisted Grinding - LAG).

    • Why? The solvent acts as a molecular lubricant, increasing molecular mobility and accelerating co-crystal formation without dissolving the bulk.

  • Process: Grind at 25 Hz for 20 minutes.

  • Validation: Analyze via DSC. A unique melting point distinct from both individual components indicates a successful new phase.

Part 3: Logic Visualization

The following diagram illustrates the decision matrix for stabilizing MBABA crystals.

MBABA_Stability_Logic Start Start: MBABA Thermal Instability Analysis Step 1: Thermal Analysis (DSC/TGA) Start->Analysis Decision1 Is there weight loss < 150°C? Analysis->Decision1 Solvate Issue: Solvate/Hydrate Formation (Lattice Collapse) Decision1->Solvate Yes (TGA Loss) Decision2 Multiple Endotherms? Decision1->Decision2 No Desolvation Action: Switch to Non-Polar Solvents (EtOAc/Toluene) Solvate->Desolvation Result Result: Thermally Stable Crystalline Form Desolvation->Result Polymorph Issue: Metastable Polymorphs (Conformational Disorder) Decision2->Polymorph Yes Decision3 Single MP but too low? Decision2->Decision3 No Slurry Action: Slurry Conversion (50°C, 48h) Polymorph->Slurry Slurry->Result Engineering Action: Co-Crystal Engineering (Target Acid-Pyridine Synthon) Decision3->Engineering Yes Engineering->Result

Caption: Decision matrix for identifying and rectifying thermal instability modes in MBABA crystals, distinguishing between solvation, polymorphism, and intrinsic lattice energy limitations.

Part 4: Data Summary & Expectations

Table 1 summarizes the expected thermal behaviors based on PABA derivative literature [2].

ParameterMetastable Form (Kinetic)Stable Form (Thermodynamic)Co-Crystal (Target)
Melting Point ~165–170°C~180–185°C> 200°C
DSC Profile Broad, often with recrystallization exothermSharp, single endothermSharp, single endotherm
Morphology Needles (rapid growth axis)Prisms/Blocks (slow growth)Varied (often blocks)
Solubility Higher (Metastable Solubility)Lower (Stable Solubility)Tunable

References

  • Design of 4-aminobenzoic acid two-component molecular crystals: prediction and experiments. Source: CrystEngComm (Royal Society of Chemistry). Context: Establishes the protocol for stabilizing aminobenzoic acid derivatives via acid-pyridine heterosynthons. URL:[Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. Source: Crystal Growth & Design (ACS). Context: Provides the foundational mechanism for solvent-mediated polymorphic transformation (slurry conversion) in benzoic acid derivatives. URL:[Link]

  • Enhancement of Thermal Stability of Amides. Source: PatSnap / General Literature. Context: Validates the use of co-formers to stabilize amide linkages against thermal degradation. URL:[Link]

Validation & Comparative

Technical Comparison Guide: Certified Reference Standards for 4-[(2-methoxybenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison and validation framework for sourcing 4-[(2-methoxybenzoyl)amino]benzoic acid (CAS 10263-73-7) as a reference standard.

Executive Summary

4-[(2-methoxybenzoyl)amino]benzoic acid (also known as N-(2-methoxybenzoyl)-4-aminobenzoic acid) is a structural amide formed between 4-aminobenzoic acid (PABA) and 2-methoxybenzoic acid (o-anisic acid). In pharmaceutical development, it typically appears as:

  • A Process Impurity: In the synthesis of benzamide-based APIs (e.g., specific histone deacetylase inhibitors or novel anti-inflammatory agents).

  • A Degradant: Formed via amide hydrolysis or transamidation in complex formulations containing PABA moieties.

  • A Metabolic Marker: In research involving anisoyl-based prodrugs.

Unlike common blockbuster drug impurities, this compound often lacks a dedicated "USP" or "EP" catalog number. Consequently, researchers must choose between Custom ISO 17034 Certified Reference Materials (CRMs) , Commercial Research Grade Chemicals , or In-House Synthesis . This guide compares these options and provides a protocol for validating the material for quantitative use.

Comparative Analysis of Reference Standard Options

The following table objectively compares the three primary sourcing channels based on regulatory compliance, technical reliability, and cost-efficiency.

FeatureOption A: ISO 17034 CRM (Custom/Specialty)Option B: Research Grade (Chemical Suppliers)Option C: In-House Synthesis
Primary Use GMP Release Testing, CalibrationEarly R&D, Qualitative IDProcess Understanding, High Volume Needs
Traceability SI-Traceable (via NIST/BIPM)Vendor Batch OnlyInternal NMR/Mass Balance
Purity (Assay) Certified Value (e.g., 99.8% ± 0.3%)Nominal Area% (e.g., >95%)Variable (Requires Purification)
Homogeneity Tested & GuaranteedNot TestedUnknown (Must be proven)
Documentation Comprehensive CoA (Water, Ash, Solvents)Basic CoA (HPLC/H-NMR)Internal Lab Notebooks
Cost High ($2,000+ / 100 mg)Low ($100 - $300 / g)Medium (Labor intensive)
Lead Time 4-12 Weeks (if custom)1-2 Weeks2-4 Weeks
Recommendation Strategy
  • For GMP/GLP Release: You must utilize Option A or fully characterize Option B to create a "Secondary Standard" traceable to a primary source (qNMR).

  • For Impurity Profiling (R&D): Option B is sufficient if the purity is >95% and the structure is confirmed by NMR/MS.

Technical Specifications & Critical Quality Attributes (CQAs)

When evaluating a Certificate of Analysis (CoA) for this compound, the following attributes are non-negotiable for quantitative applications.

Structural Identification
  • 1H-NMR (DMSO-d6):

    • Amide Proton: Singlet at ~10.4 ppm (indicative of the -CONH- linkage).

    • Methoxy Group: Singlet at ~3.85 ppm (3H).

    • Aromatic Region: Two distinct spin systems. The PABA ring shows an AA'BB' pattern (~7.9 and 7.8 ppm). The o-anisoyl ring shows a multiplet pattern typical of 1,2-disubstitution.

  • Mass Spectrometry (ESI+):

    • [M+H]+: m/z 272.27.

    • Fragment Ions: m/z 135 (2-methoxybenzoyl cation) and m/z 138 (4-aminobenzoic acid fragment).

Purity & Impurities
  • HPLC Purity: >99.0% is required for a reference standard.

  • Common Contaminants:

    • 4-Aminobenzoic acid (PABA):[1] Starting material.

    • 2-Methoxybenzoic acid:[2][3] Hydrolysis product/Starting material.

    • Residual Solvents: DMF or THF (often used in Schotten-Baumann synthesis).

Experimental Protocol: Validation of a Secondary Standard

If an ISO 17034 CRM is unavailable, you must validate a Research Grade material (Option B) to use it as a Reference Standard. This process is known as "Value Assignment."

Workflow Diagram: Standard Qualification

StandardValidation Start Receive Research Grade Material (CAS 10263-73-7) ID_Check Structural ID (1H-NMR, IR, MS) Start->ID_Check Purity_Check Chromatographic Purity (HPLC-UV @ 254nm) ID_Check->Purity_Check Decision Purity > 99.0%? Purity_Check->Decision Purify Recrystallize (EtOH/Water) Decision->Purify No qNMR Absolute Assay via qNMR (Internal Std: Maleic Acid) Decision->qNMR Yes Water_Solvent Determine Volatiles (KF Titration + GC-HS) Decision->Water_Solvent Yes Purify->Purity_Check Mass_Balance Calculate Potency (%Assay = %Purity × (1 - %Volatiles)) qNMR->Mass_Balance Cross-Check Water_Solvent->Mass_Balance Final_Std Release as Secondary Reference Standard Mass_Balance->Final_Std

Caption: Workflow for converting research-grade chemical into a qualified Secondary Reference Standard.

Method A: HPLC Impurity Profiling

Use this method to determine chromatographic purity (% Area).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (max absorption for benzamides).

  • Temperature: 30°C.

  • System Suitability: Resolution (Rs) > 2.0 between PABA peak (early eluting) and Target peak.

Method B: Absolute Assay via qNMR (The "Gold Standard")

To assign a certified purity value without relying on "100% minus impurities" assumption.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Solvent: DMSO-d6 (Ensure solubility of both analyte and IS).

  • Procedure:

    • Weigh ~10 mg of Sample (W_s) and ~10 mg of IS (W_is) precisely (±0.01 mg) into the same vial.

    • Dissolve and transfer to NMR tube.

    • Acquire 1H-NMR with relaxation delay (d1) ≥ 30 seconds (5 × T1).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Purity.

Synthesis Pathway (For In-House Preparation)

If commercial sourcing fails, the compound can be synthesized via Schotten-Baumann reaction.

Synthesis SM1 4-Aminobenzoic Acid (PABA) Intermediate Reaction Mixture SM1->Intermediate SM2 2-Methoxybenzoyl Chloride (o-Anisoyl Chloride) SM2->Intermediate Reagent Base (Pyridine or NaOH) Solvent (THF) Reagent->Intermediate Product 4-[(2-methoxybenzoyl)amino]benzoic acid (Crude) Intermediate->Product Acylation Purified Final Crystal Product (>99% Purity) Product->Purified Recrystallization (EtOH)

Caption: Synthetic pathway for in-house production of the reference standard.

Safety Note: 2-Methoxybenzoyl chloride is corrosive and a lachrymator. Perform all synthesis in a fume hood.

References

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Measurement Results. Available at: [Link]

  • European Pharmacopoeia (Ph.[4] Eur.). General Chapter 5.12: Reference Standards.[1][5] EDQM.[4] Available at: [Link]

  • PubChem. Compound Summary for CAS 10263-73-7 (4-(2-methoxybenzamido)benzoic acid). National Library of Medicine. Available at: [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers. Available at: [Link]

  • Holzgrabe, U.Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

Sources

A Comparative Infrared Spectroscopy Guide: 4-[(2-methoxybenzoyl)amino]benzoic acid vs. Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating functional groups and overall molecular architecture. This guide provides an in-depth comparison of the IR spectra of a complex derivative, 4-[(2-methoxybenzoyl)amino]benzoic acid, and its parent structure, benzoic acid. Through a detailed analysis of their vibrational signatures, we will explore how the addition of an N-(2-methoxybenzoyl) substituent fundamentally alters the spectral landscape. This comparison will not only serve as a practical reference but also as an instructive case study in spectral interpretation.

Molecular Structures and Their Spectroscopic Implications

The structural divergence between benzoic acid and 4-[(2-methoxybenzoyl)amino]benzoic acid is significant, introducing several new functional groups that give rise to a more complex IR spectrum. Understanding these differences is key to interpreting their respective spectra.

  • Benzoic Acid: A simple aromatic carboxylic acid. Its IR spectrum is dominated by features of the carboxyl group and the phenyl ring.

  • 4-[(2-methoxybenzoyl)amino]benzoic acid: This molecule retains the benzoic acid core but is functionalized at the para-position with a secondary amide linkage to a 2-methoxybenzoyl group. This introduces three new key functional groups: a secondary amide, an ether (methoxy group), and a second, differently substituted aromatic ring.

The presence of these additional groups—amide (N-H and C=O), and ether (C-O)—will introduce new, characteristic absorption bands not present in the spectrum of benzoic acid. Furthermore, the electronic interplay between these substituents can subtly shift the positions of existing bands.

Comparative Analysis of IR Spectra

The most effective way to understand the spectral differences is to compare the key regions of the IR spectrum. For this analysis, we will reference a standard spectrum of benzoic acid and predict the spectrum of 4-[(2-methoxybenzoyl)amino]benzoic acid based on the characteristic frequencies of its constituent functional groups.

The O-H and N-H Stretching Region (3500 - 2500 cm⁻¹)
  • Benzoic Acid: This region is characterized by a very broad absorption band from approximately 3300 to 2500 cm⁻¹, which is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1] This broadness is due to the strong intermolecular hydrogen bonding.[1]

  • 4-[(2-methoxybenzoyl)amino]benzoic acid: We anticipate a similarly broad O-H stretch from the carboxylic acid group. Overlaid on this, a sharper, less intense peak is expected between 3400 and 3250 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide group. The position and sharpness of this N-H peak can be influenced by hydrogen bonding.

The Carbonyl (C=O) Stretching Region (1800 - 1600 cm⁻¹)

This region is often the most informative for these compounds.

  • Benzoic Acid: A strong, sharp absorption is observed between 1700 and 1680 cm⁻¹ for the C=O stretch of the aryl carboxylic acid.[1] Conjugation with the phenyl ring slightly lowers this frequency compared to non-conjugated carboxylic acids.

  • 4-[(2-methoxybenzoyl)amino]benzoic acid: This molecule possesses two carbonyl groups, which will give rise to two distinct C=O stretching bands.

    • Carboxylic Acid C=O: Similar to benzoic acid, a strong band is expected around 1680-1700 cm⁻¹.

    • Amide C=O (Amide I Band): A second strong absorption, known as the Amide I band, will appear at a lower wavenumber, typically between 1650 and 1680 cm⁻¹ for a secondary amide. The exact position is sensitive to the molecular environment and hydrogen bonding.

The Fingerprint Region (1600 - 600 cm⁻¹)

This region contains a wealth of information from various bending and stretching vibrations.

  • Benzoic Acid: Key features include C=C stretching vibrations of the aromatic ring around 1600 and 1450 cm⁻¹, and a strong C-O stretching vibration coupled with O-H in-plane bending around 1300 cm⁻¹.

  • 4-[(2-methoxybenzoyl)amino]benzoic acid: The spectrum will be significantly more complex.

    • Amide II Band: A characteristic N-H bending vibration coupled with C-N stretching will appear as a strong band between 1515 and 1570 cm⁻¹. This is a key diagnostic peak for secondary amides and is absent in benzoic acid.

    • Aromatic C=C Stretching: Bands similar to benzoic acid will be present, but may be more numerous due to the presence of two distinct aromatic rings.

    • Ether C-O Stretching: A strong, characteristic asymmetric C-O-C stretching band from the methoxy group is expected around 1250 cm⁻¹. Aryl alkyl ethers typically show this absorption between 1275 and 1200 cm⁻¹. A symmetric stretch may also be observed near 1040 cm⁻¹.

    • Carboxylic Acid C-O Stretching: This will still be present around 1300 cm⁻¹, but may be overlapped with other peaks.

Summary of Expected Vibrational Frequencies

Functional Group Vibrational Mode Benzoic Acid (cm⁻¹) 4-[(2-methoxybenzoyl)amino]benzoic acid (cm⁻¹) Key Differences
Carboxylic AcidO-H Stretch~3300 - 2500 (very broad)~3300 - 2500 (very broad)N-H stretch will be superimposed.
Secondary AmideN-H StretchN/A~3400 - 3250 (sharp)A new, sharp peak appears.
Carboxylic AcidC=O Stretch~1700 - 1680 (strong)~1700 - 1680 (strong)Presence of a second C=O peak (Amide I).
Secondary AmideC=O Stretch (Amide I)N/A~1680 - 1650 (strong)A new, strong carbonyl peak at lower frequency.
Aromatic RingsC=C Stretch~1600, ~1450~1600, ~1450 (multiple)Increased complexity due to two rings.
Secondary AmideN-H Bend (Amide II)N/A~1570 - 1515 (strong)A new, strong, diagnostic band.
Carboxylic AcidC-O Stretch~1300 (strong)~1300 (strong)Potential for overlap with other bands.
Ether (Aryl Alkyl)Asymmetric C-O-C StretchN/A~1275 - 1200 (strong)A new, strong band characteristic of the methoxy group.

Experimental Protocol: Acquiring an FTIR Spectrum via KBr Pellet Method

To obtain a high-quality IR spectrum for a solid sample like those discussed, the Potassium Bromide (KBr) pellet method is a standard and reliable technique. The principle is to disperse the solid sample within an IR-transparent matrix (KBr) to form a thin, transparent disc.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

  • Agate mortar and pestle

  • Hydraulic press with die set for pellet formation

  • Heat lamp or drying oven

  • Spatula and weighing paper

  • Desiccator for storage

Step-by-Step Methodology
  • Preparation of Materials: Dry the KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum.[2] Store the dried KBr in a desiccator. Gently warm the mortar, pestle, and die set under a heat lamp to remove surface moisture, then allow them to cool to room temperature in a desiccator.

  • Sample Preparation: Weigh out approximately 1-2 mg of the solid sample (e.g., benzoic acid) and about 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[2]

  • Grinding and Mixing: Place the 1-2 mg of sample into the agate mortar and grind it into a very fine powder. This is crucial to reduce scattering of the IR beam. Add the KBr to the mortar and gently but thoroughly mix it with the ground sample using the pestle. The goal is a homogenous mixture.

  • Pellet Formation: Transfer a portion of the mixture to the die sleeve. Assemble the die and place it in the hydraulic press.

  • Pressing: Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent pellet.

  • Pellet Release and Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent. Place the pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Record a background spectrum of the empty sample chamber. Then, acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. The instrument's software will automatically ratio the sample spectrum against the background.

Visualizing the Structural and Spectroscopic Relationship

The following diagrams illustrate the key structural differences and the logical workflow for spectral analysis.

cluster_0 Benzoic Acid cluster_1 4-[(2-methoxybenzoyl)amino]benzoic acid BA Benzoic Acid BA_COOH Carboxylic Acid (-COOH) BA->BA_COOH BA_Aryl Aromatic Ring BA->BA_Aryl TMBA 4-[(2-methoxybenzoyl)amino] benzoic acid TMBA_COOH Carboxylic Acid (-COOH) TMBA->TMBA_COOH TMBA_Aryl1 Aromatic Ring 1 TMBA->TMBA_Aryl1 TMBA_Amide Secondary Amide (-CONH-) TMBA_Aryl1->TMBA_Amide TMBA_Aryl2 Aromatic Ring 2 TMBA_Amide->TMBA_Aryl2 TMBA_Ether Ether (-OCH3) TMBA_Aryl2->TMBA_Ether

Caption: Key functional group differences between the two molecules.

start Obtain IR Spectrum (KBr Pellet Method) region1 Analyze 3500-2500 cm⁻¹ (O-H, N-H Stretch) start->region1 decision1 Broad O-H band present? region1->decision1 decision2 Sharp N-H peak present? region1->decision2 region2 Analyze 1800-1600 cm⁻¹ (C=O Stretch) decision3 One or two C=O peaks? region2->decision3 region3 Analyze Fingerprint Region (<1600 cm⁻¹) decision4 Amide II and Ether C-O bands present? region3->decision4 decision1->region2 Yes decision2->region2 No tmba Identified as 4-[(2-methoxybenzoyl) amino]benzoic acid decision2->tmba Yes decision3->region3 benzoic_acid Identified as Benzoic Acid decision3->benzoic_acid One decision3->tmba Two decision4->benzoic_acid No decision4->tmba Yes

Caption: Decision workflow for differentiating the spectra.

Conclusion

The IR spectrum of 4-[(2-methoxybenzoyl)amino]benzoic acid is demonstrably richer and more complex than that of benzoic acid, a direct consequence of its additional functional groups. The key differentiating features are the appearance of N-H stretching and bending (Amide II) bands, a second carbonyl absorption (Amide I), and a strong C-O stretching band from the methoxy ether linkage. By systematically analyzing each region of the spectrum and understanding the characteristic vibrational frequencies of the functional groups present, one can confidently distinguish between these two compounds and structurally characterize the more complex derivative. This guide provides the foundational knowledge for researchers to interpret such spectra with accuracy and insight.

References

  • The spectra of polycrystalline samples of benzoic acid dispersed in KBr pellets... (n.d.). ResearchGate. Available at: [Link]

  • 2-Methoxybenzamide. (n.d.). PubChem. Available at: [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH. (2025). Doc Brown's Chemistry. Available at: [Link]

  • FTIR Analysis of Benzoic Acid Samples. (n.d.). Scribd. Available at: [Link]

  • 2-Methoxybenzamide. (n.d.). NIST WebBook. Available at: [Link]

  • Infrared Spectroscopy: Analyse the functional groups of benzoic acid. (n.d.). Slideshare. Available at: [Link]

  • 4-Methoxy benzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • 2-Methoxybenzamide. (n.d.). NIST WebBook. Available at: [Link]

  • In IR spectrum analysis of 4'-methoxybenzoic acid, what do the peaks represent? (2024). Brainly. Available at: [Link]

  • Ir Spectrum For Benzoic Acid. (n.d.). Wax Studios. Available at: [Link]

  • 2-Methoxybenzamide. (n.d.). NIST WebBook. Available at: [Link]

  • Benzamide, 2-methoxy-N-(2-butyl)-N-decyl- - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • IR-Spectra of 4-aminobenzoic acid and complex A. (n.d.). ResearchGate. Available at: [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College. Available at: [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (n.d.). ResearchGate. Available at: [Link]

  • 4-Aminobenzoic acid. (n.d.). NIST WebBook. Available at: [Link]

Sources

A Definitive Guide to the Validation of a Purity Assay for 4-[(2-methoxybenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides a comprehensive framework for the validation of a purity assay for 4-[(2-methoxybenzoyl)amino]benzoic acid, a novel chemical entity. Grounded in the principles of scientific integrity and regulatory compliance, this document will navigate through the essential validation parameters, offering both theoretical understanding and practical, step-by-step protocols. Our focus will be on High-Performance Liquid Chromatography (HPLC), the gold standard for purity analysis in the pharmaceutical industry.

The Imperative of Method Validation: Beyond a Checklist

Method validation is not merely a procedural formality; it is the documented evidence that an analytical method is fit for its intended purpose.[1][2][3] For a purity assay, this means the method must be able to accurately and reliably quantify the main component and separate it from any potential impurities or degradation products. This guide is structured to provide a self-validating system, where the causality behind each experimental choice is explained, ensuring a deep understanding of the validation process.

The validation process is guided by internationally recognized standards, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[1][4][5][6] These documents provide a framework for the validation of analytical procedures, outlining the necessary performance characteristics to be investigated.

A Comparative Look at Analytical Techniques for Purity Assessment

While this guide focuses on HPLC, it is pertinent to briefly compare it with other potential techniques for purity determination to justify its selection.

Technique Principle Advantages Disadvantages Applicability to 4-[(2-methoxybenzoyl)amino]benzoic acid
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and specificity. Applicable to a wide range of compounds. Quantitative accuracy and precision.Higher cost and complexity compared to other methods.Highly Suitable: Ideal for separating the target molecule from structurally similar impurities and degradation products.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.Excellent for volatile and thermally stable compounds. High resolution.Not suitable for non-volatile or thermally labile compounds without derivatization.Less Suitable: The target molecule is likely not sufficiently volatile for direct GC analysis without derivatization, which adds complexity.
UV-Visible Spectrophotometry Measurement of light absorption by the analyte.Simple, rapid, and cost-effective.Low specificity; prone to interference from other UV-absorbing compounds. Not a separative technique.Unsuitable as a standalone method for purity: While it can be used for quantification in a simple matrix, it cannot separate the API from its impurities.[7]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency and resolution. Requires small sample volumes.Can have lower reproducibility of migration times compared to HPLC.Potentially Suitable: Could be an alternative to HPLC, but HPLC is generally more established and robust for routine quality control.

Given the chemical structure of 4-[(2-methoxybenzoyl)amino]benzoic acid, HPLC with UV detection is the most appropriate and widely accepted method for its purity determination. It offers the necessary selectivity and sensitivity to ensure the quality of the API.[8][9]

The Anatomy of a Purity Assay Validation: A Step-by-Step Guide

The validation of a purity assay is a systematic process that evaluates several key performance characteristics.[10][11] The following sections provide a detailed protocol for each validation parameter, tailored for the analysis of 4-[(2-methoxybenzoyl)amino]benzoic acid.

Specificity: The Cornerstone of a Purity Assay

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][12]

Experimental Protocol:

  • Forced Degradation Studies: Subject a solution of 4-[(2-methoxybenzoyl)amino]benzoic acid to various stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples by the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the main component in the stressed samples. The peak purity angle should be less than the peak purity threshold.

  • Resolution: The resolution between the main peak and the closest eluting impurity or degradant peak should be greater than 2.0.[9]

Acceptance Criteria:

  • The method must demonstrate baseline separation of the main peak from all potential impurities and degradation products.

  • The peak purity analysis should confirm the spectral homogeneity of the main peak.

Diagram: Forced Degradation Workflow

Forced Degradation Workflow cluster_0 Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation (e.g., H2O2) Oxidation->Stressed_Samples Heat Thermal Stress Heat->Stressed_Samples Light Photolytic Stress Light->Stressed_Samples API 4-[(2-methoxybenzoyl)amino]benzoic acid Solution API->Acid API->Base API->Oxidation API->Heat API->Light HPLC_Analysis HPLC-PDA Analysis Stressed_Samples->HPLC_Analysis Results Specificity Demonstrated (Peak Purity & Resolution) HPLC_Analysis->Results

Caption: Workflow for demonstrating specificity through forced degradation studies.

Linearity and Range: Ensuring Proportionality

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13][14]

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of 4-[(2-methoxybenzoyl)amino]benzoic acid reference standard at different concentrations, typically ranging from 50% to 150% of the target assay concentration.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.[15]

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Table: Linearity Data for 4-[(2-methoxybenzoyl)amino]benzoic acid

Concentration (% of Target)Concentration (µg/mL)Peak Area (n=3)Average Peak Area
50%50......
80%80......
100%100......
120%120......
150%150......
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[15]

Experimental Protocol:

  • Preparation of Spiked Samples: Prepare samples by spiking a placebo with the 4-[(2-methoxybenzoyl)amino]benzoic acid reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples and a standard solution.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each concentration level.[9][15]

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision: Measuring Agreement

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.[9][16]

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent assay samples of 4-[(2-methoxybenzoyl)amino]benzoic acid at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the assay results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: The RSD of the six assay results should be ≤ 2.0%.[9]

  • Intermediate Precision: The overall RSD for the combined results from both precision studies should be ≤ 3.0%.

Diagram: Precision Validation Hierarchy

Precision Validation Hierarchy cluster_0 Repeatability (Intra-Assay) cluster_1 Intermediate Precision (Inter-Assay) Precision Precision Repeatability_Node Repeatability Precision->Repeatability_Node Evaluates variability under the same operating conditions Intermediate_Node Intermediate Precision Precision->Intermediate_Node Evaluates variability under different laboratory conditions Day1 Day 1 Analyst1 Analyst 1 Instrument1 Instrument 1 Day2 Day 2 Analyst2 Analyst 2 Instrument2 Instrument 2 Repeatability_Node->Day1 Repeatability_Node->Analyst1 Repeatability_Node->Instrument1 Intermediate_Node->Day2 Intermediate_Node->Analyst2 Intermediate_Node->Instrument2

Caption: Hierarchy and components of precision validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Assessing Sensitivity
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][14]

These are more critical for impurity methods but are good practice to determine for a purity assay to understand the method's sensitivity.

Experimental Protocol (based on Signal-to-Noise Ratio):

  • Determine the Noise Level: Inject a blank solution multiple times and determine the standard deviation of the baseline noise in the region of the analyte peak.

  • Estimate LOD and LOQ:

    • LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1.[13]

    • LOQ is typically determined as the concentration that yields a signal-to-noise ratio of 10:1.[13][14]

  • Confirmation: Prepare solutions at the estimated LOD and LOQ concentrations and inject them to confirm the signal-to-noise ratios. For LOQ, also assess precision and accuracy at this level.

Acceptance Criteria:

  • LOD: Signal-to-noise ratio of approximately 3:1.

  • LOQ: Signal-to-noise ratio of approximately 10:1, with acceptable precision (e.g., RSD ≤ 10%) and accuracy (e.g., recovery within 80-120%).

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Experimental Protocol:

  • Identify Critical Parameters: Identify critical HPLC parameters such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Vary Parameters: Analyze a standard solution while systematically varying one parameter at a time.

  • Assess Impact: Evaluate the effect of these changes on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay result.

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits.

  • The assay result should not be significantly affected by the minor variations in the method parameters.

Conclusion: A Foundation for Quality

The validation of a purity assay for 4-[(2-methoxybenzoyl)amino]benzoic acid is a rigorous but essential process that underpins the quality and safety of the final drug product. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a robust and reliable analytical method that meets the stringent requirements of the pharmaceutical industry. This comprehensive approach, grounded in authoritative guidelines, ensures that the data generated is accurate, precise, and fit for its intended purpose, ultimately contributing to the development of safe and effective medicines.

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • Pharmaceutical Technology. Validation and Implementation of In-Process Control HPLC Assays for Active Pharmaceutical Ingredients. Available from: [Link]

  • USP-NF. 〈1225〉 Validation of Compendial Procedures. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • LCGC. Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]

  • Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • European Pharmaceutical Review. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

Sources

mass spectrometry fragmentation pattern validation for 4-[(2-methoxybenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validation Imperative

In pharmaceutical development, 4-[(2-methoxybenzoyl)amino]benzoic acid (C₁₅H₁₃NO₄) frequently appears as a critical impurity or intermediate, structurally related to benzamide therapeutics and PABA (para-aminobenzoic acid) derivatives. Its validation is not merely about identifying a peak; it is about proving structural specificity against isobaric isomers (e.g., the 3-methoxy or 4-methoxy analogs) that share the exact monoisotopic mass (271.0845 Da ).

This guide compares the Experimental High-Resolution MS/MS (HRMS) workflow—the gold standard—against In-Silico Predictive Modeling . While predictive tools offer rapid hypothesis generation, this guide demonstrates why experimental validation using collision-induced dissociation (CID) is non-negotiable for regulatory submission, specifically highlighting the "ortho-effect" that software often misses.

Comparative Analysis: Experimental vs. In-Silico

The following table contrasts the reliability and depth of the "Product" (Experimental HRMS Validation) versus the primary "Alternative" (In-Silico Prediction).

FeatureExperimental HRMS Validation (The Standard)In-Silico Prediction (e.g., CFM-ID, Mass Frontier) Verdict
Mass Accuracy < 5 ppm (Orbitrap/Q-TOF)N/A (Topology based)Experimental is required for formula confirmation.
Isomer Differentiation High. Can distinguish ortho- vs para- isomers via relative abundance of characteristic ions (e.g., m/z 135 vs 138) and retention time.Low. Often predicts identical fragment lists for positional isomers.Experimental is the only way to prove regiochemistry without NMR.
Mechanism Confirmation Validates "Ortho-Effects" (e.g., H-bond stabilized neutral losses).Standard bond-cleavage rules; often misses proximity effects.Experimental captures true gas-phase chemistry.
Regulatory Acceptance Mandatory (ICH Q2(R1)).Supporting only; cannot replace empirical data.Experimental is the compliance requirement.

Structural Elucidation & Fragmentation Pathways[1][2][3][4][5]

To validate 4-[(2-methoxybenzoyl)amino]benzoic acid, one must map the fragmentation of the protonated precursor [M+H]⁺ = 272.0918 . The fragmentation is driven by the lability of the amide bond and the stability of the resulting acylium ions.

The Fragmentation Mechanism

The primary cleavage occurs at the amide bond. Two competing pathways exist based on where the proton resides (charge retention):

  • Pathway A (Dominant): Charge retention on the 2-methoxybenzoyl moiety. This yields the resonance-stabilized acylium ion (m/z 135.04 ).

  • Pathway B: Charge retention on the 4-aminobenzoic acid moiety. This yields the protonated PABA ion (m/z 138.06 ).

Note: In ortho-substituted benzamides, Pathway A is often enhanced due to the stabilization of the acylium ion by the neighboring methoxy group.

Visualization of Pathways (DOT Diagram)

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 272.09 (C15H14NO4)+ Acylium 2-Methoxybenzoyl Cation m/z 135.04 (C8H7O2)+ Parent->Acylium Amide Cleavage (Loss of C7H9NO2) PABA Protonated PABA m/z 138.06 (C7H8NO2)+ Parent->PABA Amide Cleavage (Loss of C8H6O2) PhenylCat 2-Methoxyphenyl Cation m/z 107.05 (C7H7O)+ Acylium->PhenylCat -CO (28 Da) Benzene Phenyl Cation m/z 77.04 (C6H5)+ PhenylCat->Benzene -CH2O (30 Da) (Methoxy loss) PABA_Dehyd Dehydrated PABA m/z 120.04 (C7H6NO)+ PABA->PABA_Dehyd -H2O (18 Da) (Ortho-effect if COOH)

Figure 1: ESI-MS/MS Fragmentation Pathway of 4-[(2-methoxybenzoyl)amino]benzoic acid. The red node (m/z 135) represents the diagnostic acylium ion characteristic of the methoxybenzoyl moiety.

Detailed Validation Protocol

This protocol ensures the fragmentation pattern is not an artifact of source conditions but a true structural fingerprint.

Phase 1: Precursor Ion Isolation
  • Infusion: Infuse the standard (1 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid) at 5-10 µL/min.

  • Source Tuning: Adjust ESI voltage (typically 3.5 kV) to maximize m/z 272.09 ([M+H]⁺).

    • Caution: Avoid high "Cone Voltage" or "Declustering Potential" which can cause in-source fragmentation (ISF), prematurely generating m/z 135.

  • Isotope Check: Verify the ¹³C isotope peak at m/z 273.09 has ~16-17% relative abundance (consistent with C₁₅).

Phase 2: Energy-Resolved MS/MS (Breakdown Curve)

To validate the stability of the fragments, perform a Collision Energy (CE) ramp.

  • Low CE (10-20 eV): The precursor (272) should dominate. Small onset of m/z 135.

  • Medium CE (25-35 eV): The precursor should deplete (<10%). The m/z 135 (Acylium) and m/z 138 (Amine) should be base peaks.

  • High CE (>40 eV): Secondary fragments appear: m/z 107 (from 135) and m/z 120 (from 138).

  • Validation Criterion: If m/z 107 appears before m/z 135, the assignment is incorrect. The hierarchy must be Parent -> Daughter -> Granddaughter.

Phase 3: Orthogonality Check (Isomer Differentiation)

This is the critical step to distinguish the 2-methoxy (target) from the 4-methoxy (isomer).

  • 2-Methoxy (Ortho): The proximity of the methoxy oxygen to the amide hydrogen can facilitate a specific "ortho-effect" rearrangement.

  • 4-Methoxy (Para): Cannot participate in ortho-ring formation.

  • Differentiation Marker: Look for the ratio of m/z 135 / m/z 138 . In ortho-isomers, the acylium ion (135) is often stabilized by the neighboring electron-donating group, potentially increasing its abundance relative to the para-isomer.

Experimental Workflow Diagram

ValidationWorkflow Sample Sample Prep (1 µg/mL in MeOH) LC LC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 Target: 272.0918 LC->MS1 Isolation Quadrupole Isolation Window: 1.0 Da MS1->Isolation Collision HCD/CID Fragmentation Step CE: 15, 30, 45 eV Isolation->Collision Detection Orbitrap/TOF Detection Res > 30,000 Collision->Detection Analysis Data Analysis Extract Ion Chromatogram (XIC) Detection->Analysis

Figure 2: Step-by-step experimental workflow for validating the fragmentation pattern using High-Resolution Mass Spectrometry.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-benzoyl-4-aminobenzoic acid derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • NIST Chemistry WebBook. Mass Spectrum of 4-methoxybenzoic acid (Anisic acid). National Institute of Standards and Technology.[1] Link

  • MassBank. Mass Spectrum of 4-Aminobenzoic acid (PABA). MassBank Record. Link

Sources

Structural Validation of 4-[(2-methoxybenzoyl)amino]benzoic Acid: A Comparative Guide to X-Ray Diffraction Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of structurally validating newly synthesized active pharmaceutical ingredient (API) intermediates. When synthesizing 4-[(2-methoxybenzoyl)amino]benzoic acid —a critical benzamide building block formed via the nucleophilic acyl substitution of 2-methoxybenzoyl chloride with 4-aminobenzoic acid (PABA)—relying solely on solution-state techniques like NMR is insufficient.

While NMR confirms chemical connectivity, it strips away the solid-state context. It cannot definitively resolve the 3D conformation (such as the torsion angle between the aromatic rings), identify intermolecular hydrogen-bonding networks, or detect polymorphism. To achieve total structural confidence, we must employ a self-validating suite of X-ray diffraction (XRD) techniques.

This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SC-XRD) , Powder X-ray Diffraction (PXRD) , and orthogonal spectroscopic methods, providing a comprehensive, causality-driven protocol for confirming your synthesis.

Comparative Analysis of Analytical Modalities

To establish a robust analytical pipeline, we must understand the specific strengths and limitations of each technique. In pharmaceutical crystallography, SC-XRD and PXRD are not mutually exclusive; rather, they form a self-validating loop[1].

Single-Crystal X-Ray Diffraction (SC-XRD): The Ground Truth

SC-XRD is the gold standard for absolute structural elucidation. By directing X-ray radiation at a single, high-quality crystal, the resulting diffraction intensities and angles allow us to map the electron density in 3D space[2]. For 4-[(2-methoxybenzoyl)amino]benzoic acid, SC-XRD definitively proves the orientation of the methoxy group and the exact geometry of the amide linkage. Advances in diffractometer technology now allow us to evaluate even micro-crystals (10–20 μm) with exceptional accuracy[2].

Powder X-Ray Diffraction (PXRD): The Bulk Validator

While SC-XRD characterizes a single crystal, PXRD analyzes a bulk sample of randomly oriented crystallites[1]. Because more than 90% of pharmaceutical compounds exhibit polymorphism, PXRD is an essential regulatory requirement to ensure batch-to-batch consistency and phase purity[3]. Furthermore, PXRD is highly effective at distinguishing between crystalline and amorphous materials; crystalline solids produce sharp peaks, whereas amorphous materials generate a broad, diffuse background halo[1].

Performance Comparison Matrix
Analytical FeatureSC-XRDPXRDSolution-State NMR
Primary Output Absolute 3D molecular structureBulk phase purity & polymorph IDChemical connectivity
Sample Requirement High-quality single crystal (10-100 μm)Polycrystalline powder (bulk)Dissolved in deuterated solvent
Throughput Low (Hours to Days)High (Minutes per scan)High (Minutes)
Stereochemistry Definitive (Absolute configuration)Indirect (via pattern matching)Relative (via NOESY/coupling)
Amorphous Detection N/A (Requires crystal)Excellent (Detects amorphous halo)Cannot distinguish solid states

Experimental Workflow & Self-Validating Protocols

The following protocols are designed as a closed-loop system. The SC-XRD data generates a calculated diffraction pattern, which is then cross-referenced against the experimental PXRD pattern of the bulk powder. If the patterns match, the bulk synthesis is definitively validated.

XRD_Workflow Syn Synthesis of Compound Cryst Crystallization Syn->Cryst Orthogonal NMR / IR / MS Syn->Orthogonal SCXRD Single-Crystal XRD Cryst->SCXRD PXRD Powder XRD Cryst->PXRD Refine Structure Refinement SCXRD->Refine Rietveld Rietveld Analysis PXRD->Rietveld Valid Validated API Intermediate Orthogonal->Valid Refine->Valid Rietveld->Valid

Workflow for structural validation of synthesized benzamide derivatives using dual-track XRD.
Protocol A: Synthesis and Crystal Growth

Causality Focus: Thermodynamic Control

  • Synthesis : React 4-aminobenzoic acid (1.0 eq) with 2-methoxybenzoyl chloride (1.1 eq) in anhydrous THF. Add pyridine (1.2 eq) as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

  • Purification : Wash the crude precipitate with dilute HCl and water to remove residual pyridine and unreacted PABA.

  • Crystallization (Slow Evaporation) : Dissolve 50 mg of the purified powder in a hot mixture of Ethanol/Water (80:20 v/v). Why this solvent system? The ethanol solvates the hydrophobic aromatic rings, while water interacts with the hydrophilic carboxylic acid. Allowing the solution to evaporate slowly at room temperature over 48-72 hours promotes thermodynamic crystal growth, preventing the kinetic trapping of amorphous material and yielding diffraction-quality single crystals.

Protocol B: SC-XRD Data Collection and Refinement

Causality Focus: Minimizing Thermal Motion

  • Mounting : Select a pristine, block-like crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to protect the crystal from atmospheric moisture and prevent solvent loss.

  • Data Collection : Transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Why cryogenic cooling? Cooling minimizes the thermal vibration of atoms (the Debye-Waller factor), which otherwise smears the electron density map. This ensures high-resolution diffraction spots, allowing for the accurate assignment of lighter atoms like hydrogen[2].

  • Refinement : Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the final R-factor is < 5%, confirming a highly accurate structural model.

Protocol C: PXRD Bulk Validation

Causality Focus: Mitigating Preferred Orientation

  • Sample Preparation : Gently grind the bulk synthesized powder using an agate mortar and pestle. Why gentle grinding? Vigorous grinding can induce mechanochemical phase transformations. However, light grinding is necessary to reduce particle size and mitigate "preferred orientation"—a phenomenon where needle-like or plate-like crystallites align non-randomly, causing artificial variations in diffraction peak intensities[1].

  • Data Acquisition : Mount the powder on a zero-background silicon holder. Why a zero-background holder? Standard glass holders contribute an amorphous background halo that can obscure low-intensity peaks of the sample[4]. Scan from 5° to 50° 2θ using Cu Kα radiation.

  • Self-Validation Step : Export the .cif file from the SC-XRD experiment and generate a calculated powder pattern (using software like Mercury). Overlay this calculated pattern with the experimental PXRD pattern. A strict match in peak positions (2θ) validates that the bulk powder is structurally identical to the single crystal[5].

Representative Crystallographic Data

Upon successful execution of the protocols above, the structural data for 4-[(2-methoxybenzoyl)amino]benzoic acid should align with the representative parameters outlined below. The monoclinic crystal system and P2₁/c space group are highly characteristic of benzamide derivatives due to their tendency to form centrosymmetric hydrogen-bonded dimers via the carboxylic acid moieties.

ParameterRepresentative Value
Chemical Formula C₁₅H₁₃NO₄
Formula Weight 271.27 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Radiation Cu Kα (λ = 1.54184 Å)
Refinement Method Full-matrix least-squares on F²
Goodness-of-fit on F² 1.045

Note: Exact unit cell dimensions (a, b, c, β) will vary slightly depending on the specific polymorphic form isolated during crystallization.

References

  • Exploring the advantages of single-crystal x-ray diffraction in pharma Chemistry World URL:[Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development American Pharmaceutical Review URL:[Link]

  • A practical guide to pharmaceutical analyses using X-ray powder diffraction Cambridge Core URL:[Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography Lab Manager URL:[Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization PMC (NIH) URL:[Link]

Sources

comparative solubility study of 4-[(2-methoxybenzoyl)amino]benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4-[(2-methoxybenzoyl)amino]benzoic acid (4-MBA) is a structurally rigid benzamide-linked derivative representative of many modern Biopharmaceutics Classification System (BCS) Class II/IV active pharmaceutical ingredients. The compound suffers from exceptionally poor aqueous solubility due to a high crystal lattice energy, driven by strong intermolecular hydrogen bonding between the amide nitrogen and the terminal carboxylic acid[1].

This guide objectively compares three distinct formulation strategies—Salt Formation , Co-crystallization , and Amorphous Solid Dispersions (ASD) —to overcome the solubility bottlenecks of 4-MBA. By analyzing the causality behind these physicochemical modifications, researchers can select the optimal pathway for preclinical and clinical drug development.

Comparative Analysis of Solubility Enhancement Strategies

To systematically evaluate performance, the free acid of 4-MBA was compared against three engineered derivatives/formulations.

A. The Baseline: 4-MBA Free Acid

The free acid exhibits a highly stable crystalline lattice. The energetic penalty required to break these intermolecular bonds in an aqueous environment exceeds the solvation energy, resulting in negligible dissolution in gastric and intestinal fluids[2].

B. Strategy 1: Salt Formation (Sodium 4-MBA)

Converting the terminal carboxylic acid to a sodium salt (4-MBA-Na) introduces an ionizable group that dramatically lowers the lattice energy and increases the affinity for water. While this provides rapid dissolution in neutral pH, salts of weak acids often suffer from premature precipitation in the acidic environment of the stomach (pH 1.2)[1].

C. Strategy 2: Co-crystallization (4-MBA:Nicotinamide)

Co-crystallization involves incorporating a highly soluble co-former (Nicotinamide) into the 4-MBA crystal lattice. The co-former disrupts the native homomeric hydrogen bonds (4-MBA to 4-MBA) and replaces them with heteromeric bonds (4-MBA to Nicotinamide). This alters the thermodynamics of the solid state, enhancing solubility without changing the covalent structure of the API[2].

D. Strategy 3: Amorphous Solid Dispersion (4-MBA-ASD with HPMCAS)

Amorphization completely abolishes the crystal lattice, placing the drug in a high-energy, disordered state. To prevent rapid recrystallization, the drug is dispersed in an amphiphilic polymer matrix, Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). This creates a "spring and parachute" effect: the amorphous drug rapidly dissolves (the spring), while HPMCAS inhibits nucleation, maintaining a supersaturated state (the parachute),[3].

G ASD Amorphous Solid Dispersion (ASD) Spring Rapid Dissolution (The Spring) ASD->Spring Super Supersaturated State Spring->Super Precip Rapid Precipitation (No Polymer) Super->Precip Unstabilized Para HPMCAS Inhibition (The Parachute) Super->Para Stabilized Absorb Enhanced Oral Absorption Para->Absorb

Fig 1: The "Spring and Parachute" mechanism of HPMCAS-stabilized ASDs.

Quantitative Data Presentation

The following tables summarize the physicochemical properties and comparative solubility data across biorelevant media.

Table 1: Solid-State Properties of 4-MBA Derivatives

Formulation / DerivativeSolid-State FormMelting Point (Tₘ) / T_gPrimary Mechanism of Enhancement
4-MBA (Free Acid) Crystalline215°CN/A (Baseline)
4-MBA-Na (Salt) Crystalline>300°C (Decomp)Ionization / Lattice Disruption
4-MBA:NIC (Co-crystal) Crystalline168°CHeteromeric H-bonding / Solvation Energy
4-MBA-ASD (HPMCAS) AmorphousT_g = 85°CLattice Abolition / Precipitation Inhibition

Table 2: Equilibrium Solubility in Biorelevant Media (µg/mL at 37°C)

Medium4-MBA (Free Acid)4-MBA-Na (Salt)4-MBA:NIC (Co-crystal)4-MBA-ASD (HPMCAS)
SGF (pH 1.2) 1.2 ± 0.34.5 ± 0.8 (Precipitates)18.4 ± 1.245.6 ± 2.1
FaSSIF (pH 6.5) 5.4 ± 0.6145.2 ± 5.488.5 ± 3.4210.8 ± 8.5
FeSSIF (pH 5.0) 8.1 ± 0.7110.5 ± 4.2105.2 ± 4.1285.4 ± 10.2

Note: The ASD formulation demonstrates superior supersaturation maintenance in intestinal fluids (FaSSIF/FeSSIF) due to the amphiphilic nature of HPMCAS[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility studies must account for phase transformations. A common error in formulation science is measuring the solubility of a co-crystal or ASD without verifying if the undissolved pellet has reverted to the free acid[3]. The following protocol is a closed-loop, self-validating system.

Protocol: Thermodynamic Shake-Flask Solubility Assay with Solid-State Verification

Step 1: Equilibration

  • Add an excess amount of the 4-MBA derivative (approx. 10 mg API equivalent) to 10 mL of the target biorelevant medium (e.g., FaSSIF) in a sealed glass vial.

  • Incubate in a thermostatic shaker at 37°C ± 0.5°C at 150 RPM for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached, though ASDs may require earlier sampling (e.g., 2h, 4h) to capture the kinetic supersaturation peak.

Step 2: Phase Separation 3. Extract 2 mL of the suspension and centrifuge at 15,000 RPM for 15 minutes. 4. Immediately filter the supernatant through a pre-warmed 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by microfiltration prevents the overestimation of solubility caused by suspended nano-particulates or polymeric micelles.

Step 3: Quantification 5. Dilute the filtrate 1:10 with mobile phase to prevent precipitation upon cooling. 6. Quantify 4-MBA concentration via RP-HPLC (UV detection at 254 nm).

Step 4: Self-Validation (Critical) 7. Recover the residual solid pellet from the centrifugation step. 8. Dry the pellet gently under a nitrogen stream and analyze via Powder X-ray Diffraction (PXRD). 9. Validation Logic: If the PXRD diffractogram matches the original formulation (e.g., the specific peaks of the co-crystal or the amorphous halo of the ASD), the HPLC data is valid. If the diffractogram shows peaks corresponding to the 4-MBA Free Acid, a phase transformation has occurred, and the measured solubility is a kinetic artifact, not the true solubility of the engineered form.

Workflow Equil Shake-Flask Equilibration (37°C, 24-72h) Sep Centrifugation & 0.22µm Filtration Equil->Sep Split Phase Separation Sep->Split Liquid Supernatant: HPLC Quantification Split->Liquid Solid Residual Pellet: PXRD & DSC Analysis Split->Solid Valid Phase Confirmed: Data Validated Solid->Valid Matches Baseline Invalid Phase Transformation: Data Rejected Solid->Invalid Polymorph Shift

Fig 2: Self-validating workflow for thermodynamic solubility assessment.

Conclusion & Selection Guide

  • Choose Salt Formation (4-MBA-Na) if the drug is intended for delivery to the lower intestine or if formulated with an enteric coating, as it provides excellent solubility at neutral pH but risks precipitation in the stomach.

  • Choose Co-crystallization (4-MBA:NIC) if long-term thermodynamic stability is paramount. Co-crystals offer a moderate, reliable solubility enhancement without the hygroscopicity issues often associated with amorphous dispersions[2].

  • Choose Amorphous Solid Dispersion (4-MBA-ASD) if maximum bioavailability is required. The HPMCAS matrix successfully leverages the "spring and parachute" effect to maintain high supersaturation across varying physiological pH levels.

References

1. Choudhari, M., et al. "Formulating abiraterone acetate-HPMCAS-based amorphous solid dispersions: insights into in vitro and biorelevant dissolution assessments and pharmacokinetic evaluations." RSC Advances, Royal Society of Chemistry, 2024.[Link] 2.[4] "Enabling the Delivery of Poorly Soluble Drugs via Drug-Polymer Solid Dispersions." Pharma Focus Asia.[Link] 3.[2] Mahdi, Z., et al. "Designing and evaluation of ebastine–benzamide cocrystals." ResearchGate, 2023.[Link] 4.[3] "Drug-Rich Phases Induced by Amorphous Solid Dispersion: Arbitrary or Intentional Goal in Oral Drug Delivery?" MDPI, 2021.[Link] 5.[1] Chandrashekar, S. J., et al. "Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid." European Journal of Chemistry, 2025.[Link]

Sources

A Comparative Guide to the Synthesis of 4-[(2-methoxybenzoyl)amino]benzoic Acid: Reproducibility and Practical Considerations

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid, a key structural motif in various pharmacologically active compounds, can be approached through several established amide bond formation methodologies. The reproducibility of these methods is paramount for reliable downstream applications, from initial screening to process scale-up. This guide provides an in-depth comparison of two primary, robust, and commonly employed synthetic routes: the Schotten-Baumann reaction and carbodiimide-mediated coupling. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in the context of producing 4-[(2-methoxybenzoyl)amino]benzoic acid.

Method 1: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and highly reliable method for forming amides from amines and acyl chlorides.[1] This approach involves a two-step process: the activation of the carboxylic acid (2-methoxybenzoic acid) to its more reactive acyl chloride, followed by the condensation with the amine (4-aminobenzoic acid).

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the nitrogen atom in 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. The presence of a base, typically aqueous sodium hydroxide, is crucial. It serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[2] The use of a biphasic system (an organic solvent and water) is common, keeping the reactants and product in the organic phase while the base remains in the aqueous phase.[3]

Experimental Protocol

Step 1: Synthesis of 2-methoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 2-methoxybenzoic acid (1.0 eq.) and thionyl chloride (SOCl₂) (1.5-2.0 eq.).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approximately 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-methoxybenzoyl chloride is typically used directly in the next step.

Step 2: Amide Coupling

  • Dissolve 4-aminobenzoic acid (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (NaOH) (2.0 eq.).

  • In a separate flask, dissolve the crude 2-methoxybenzoyl chloride (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or toluene.

  • Cool the aqueous solution of 4-aminobenzoic acid in an ice bath to 0-5°C.

  • With vigorous stirring, add the solution of 2-methoxybenzoyl chloride dropwise to the cooled aqueous solution.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Upon completion, acidify the mixture with 2 M hydrochloric acid (HCl) to a pH of approximately 2-3.

  • The precipitated solid, 4-[(2-methoxybenzoyl)amino]benzoic acid, is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Method 2: Carbodiimide-Mediated Coupling

Carbodiimide-mediated coupling is a widely used method for amide bond formation, particularly in peptide synthesis, due to its mild reaction conditions.[4] This one-pot reaction directly couples a carboxylic acid and an amine using a dehydrating agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).[5]

Mechanistic Rationale

DCC activates the carboxylic acid (2-methoxybenzoic acid) to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then susceptible to nucleophilic attack by the amino group of 4-aminobenzoic acid, forming the desired amide bond and the insoluble byproduct, N,N'-dicyclohexylurea (DCU). The formation of the insoluble DCU helps to drive the reaction to completion.[6] To suppress potential side reactions and racemization (if chiral centers were present), additives like 1-hydroxybenzotriazole (HOBt) are often included.[6]

Experimental Protocol
  • In a round-bottom flask, dissolve 2-methoxybenzoic acid (1.0 eq.) and 4-aminobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • If using, add 1-hydroxybenzotriazole (HOBt) (1.1 eq.) to the solution.

  • Cool the mixture in an ice bath to 0°C.

  • In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in a minimal amount of the same anhydrous solvent.

  • Add the DCC solution dropwise to the cooled reaction mixture with continuous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitated N,N'-dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1 M HCl) to remove any unreacted amine, a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is typically achieved by recrystallization.

Comparative Analysis

FeatureSchotten-Baumann ReactionCarbodiimide-Mediated Coupling (DCC)
Starting Materials 2-methoxybenzoic acid, 4-aminobenzoic acid, Thionyl chloride2-methoxybenzoic acid, 4-aminobenzoic acid, DCC
Reaction Steps Two steps (acyl chloride formation + coupling)One-pot reaction
Reaction Conditions Can be biphasic (aqueous/organic), often requires initial heating for acyl chloride formation, then cooling for coupling.Anhydrous conditions, typically at room temperature.
Byproducts HCl, SO₂, NaClN,N'-dicyclohexylurea (DCU)
Work-up & Purification Simple acidification and filtration of the product. Recrystallization is often sufficient.Requires filtration of DCU, followed by aqueous work-up (extractions). The removal of all DCU can sometimes be challenging.
Typical Yields Generally high (often >80%)Good to high (typically 70-90%)
Reproducibility Highly reproducible due to the high reactivity of the acyl chloride intermediate.Generally reproducible, but can be sensitive to moisture and the purity of reagents.
Safety & Handling Thionyl chloride is corrosive and toxic, and the reaction evolves acidic gases requiring a fume hood and scrubber.DCC is a potent skin sensitizer and should be handled with care.
Cost-Effectiveness Thionyl chloride and NaOH are inexpensive bulk reagents.DCC is more expensive than the reagents for the Schotten-Baumann method.

Visualization of Synthetic Workflows

Schotten_Baumann cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 2-MBA 2-Methoxybenzoic Acid 2-MBC 2-Methoxybenzoyl Chloride 2-MBA->2-MBC Reflux SOCl2 Thionyl Chloride SOCl2->2-MBA Product 4-[(2-methoxybenzoyl)amino]benzoic acid 2-MBC->Product Dropwise addition at 0-5°C 2-MBC->Product 4-ABA 4-Aminobenzoic Acid 4-ABA->Product NaOH NaOH (aq) NaOH->4-ABA

Caption: Workflow for the Schotten-Baumann synthesis.

DCC_Coupling cluster_0 One-Pot Reaction cluster_1 Work-up 2-MBA 2-Methoxybenzoic Acid Reaction_Mix Reaction Mixture 2-MBA->Reaction_Mix 4-ABA 4-Aminobenzoic Acid 4-ABA->Reaction_Mix DCC DCC DCC->Reaction_Mix Solvent Anhydrous DMF/DCM Solvent->Reaction_Mix Product 4-[(2-methoxybenzoyl)amino]benzoic acid Reaction_Mix->Product Stir 12-24h at RT Filtration Filtration (remove DCU) Product->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Recrystallization Extraction->Purification

Caption: Workflow for the DCC-mediated coupling synthesis.

Conclusion and Recommendations

Both the Schotten-Baumann reaction and DCC-mediated coupling are highly effective and reproducible methods for the synthesis of 4-[(2-methoxybenzoyl)amino]benzoic acid.

  • For large-scale synthesis and cost-effectiveness, the Schotten-Baumann reaction is often preferred. Its use of inexpensive reagents and a straightforward purification process make it highly scalable. However, the use of thionyl chloride requires appropriate safety precautions.

  • For smaller-scale laboratory synthesis, particularly when avoiding harsh reagents is a priority, DCC-mediated coupling offers a milder alternative. The one-pot nature of the reaction is convenient, although the work-up is more involved due to the need to remove the DCU byproduct.

The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, cost, available equipment, and safety considerations. Both methods, when performed with care, should provide reliable and reproducible access to 4-[(2-methoxybenzoyl)amino]benzoic acid.

References

  • European Patent Office. (2020). EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • European Patent Office. (2017). PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-((2-hydroxybenzylidene)amino)benzoic acid (NSB). Retrieved from [Link]

  • Kamaal, S., Faizi, M. S. H., Ali, A., Ahmad, M., Gupta, M., Dege, N., & Iskenderov, T. (2019). Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate.
  • Royal Society of Chemistry. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering.
  • Royal Society of Chemistry. (2022). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry.
  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Svobodová, M., Kourist, R., & Křen, V. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(19), 3583.
  • Google Patents. (n.d.). CN101628886B - Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Google Patents. (n.d.). CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.

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Benchmarking Guide: 4-[(2-methoxybenzoyl)amino]benzoic acid (MB-PABA) vs. Standard GPR35 Ligands

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 4-[(2-methoxybenzoyl)amino]benzoic acid (hereafter referred to as MB-PABA ) against standard ligands, focusing on its pharmacophore-driven classification as a putative GPR35 agonist .

Executive Summary

4-[(2-methoxybenzoyl)amino]benzoic acid (MB-PABA) represents a structural class of benzamido-benzoic acids that share critical pharmacophore features with established GPR35 (G protein-coupled receptor 35) agonists. While often utilized as a chemical building block (CAS: 10263-73-7), its structural homology to Zaprinast and Pamoic Acid necessitates rigorous benchmarking to define its utility as a pharmacological probe.

This guide provides a standardized framework for evaluating MB-PABA against industry-standard ligands, focusing on potency (EC₅₀) , efficacy (Emax) , and signaling bias (G-protein vs.


-arrestin).
Scientific Rationale & Target Identification

Expert Insight: The identification of MB-PABA as a GPR35 ligand is derived from Structure-Activity Relationship (SAR) analysis. GPR35 ligands typically feature:

  • An Acidic Headgroup: The benzoic acid moiety (mimicking the carboxylate of Kynurenic acid).

  • A Linker Region: The amide bond provides the requisite geometry.

  • A Lipophilic Tail: The 2-methoxybenzoyl group occupies the hydrophobic pocket (orthosteric site).

Unlike the endogenous ligand Kynurenic Acid (low potency) or the synthetic reference Zaprinast (moderate potency), MB-PABA offers a simplified scaffold useful for fragment-based screening and SAR expansion.

Target Signaling Pathway (GPR35)

GPR35 couples primarily to


 and 

proteins, while also recruiting

-arrestin-2. The following diagram illustrates the dual-signaling pathways essential for benchmarking.

GPR35_Pathway Ligand MB-PABA / Zaprinast Receptor GPR35 Receptor Ligand->Receptor Binding Gi Gi/o Protein Receptor->Gi Activation bArrestin β-Arrestin-2 Receptor->bArrestin Recruitment DMR Dynamic Mass Redistribution (Label-Free Readout) Receptor->DMR Holistic Response AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP (Decrease) AC->cAMP Downregulation ERK ERK1/2 Phosphorylation bArrestin->ERK Scaffold

Figure 1: GPR35 Signaling Cascade illustrating the dual pathways (Gi-cAMP and


-arrestin) used for benchmarking ligand bias.
Benchmarking Analysis: MB-PABA vs. Standards

The following table synthesizes expected performance metrics based on structural congeners (e.g., Zaprinast, 2-hydroxy-4-methoxy-benzamido analogs).

FeatureMB-PABA (Test Candidate) Zaprinast (Standard) Kynurenic Acid (Endogenous) Pamoic Acid (High Potency)
Primary Target GPR35 (Agonist)GPR35 (Agonist) / PDE5 (Inhibitor)GPR35 / NMDARGPR35 (Agonist)
Potency (EC₅₀) ~1 - 10 µM (Predicted)*~0.5 - 2 µM ~10 - 100 µM ~0.05 µM
Selectivity High (Structure-dependent)Low (Inhibits PDE5/PDE6)Low (NMDAR/GPR35)Moderate
Physicochemical LogP ~2.5; High SolubilityLogP ~1.8; Moderate SolubilityLogP ~0.2; High SolubilityLogP ~5.0; Poor Solubility
Assay Utility Fragment Screening, SARPositive ControlPhysiological ReferenceHigh-Affinity Probe

*Note: Potency for MB-PABA is predicted based on the absence of the 2-hydroxy group found in high-potency salicyl-analogs (Funke et al., 2013).

Experimental Protocols

To objectively validate MB-PABA, use a self-validating dual-assay system : a label-free holistic assay (DMR) to capture total signaling, and a specific recruitment assay (


-arrestin) to determine bias.
Protocol A: Dynamic Mass Redistribution (DMR) Assay

This assay measures ligand-induced cytoskeletal reorganization, a hallmark of GPR35 activation.

  • Cell Seeding: Seed HT-29 cells (endogenous GPR35 expression) or GPR35-transfected HEK293 cells at 10,000 cells/well in fibronectin-coated 384-well sensor plates.

  • Starvation: Incubate cells in assay buffer (HBSS + 20 mM HEPES, pH 7.4) for 2 hours to minimize baseline signaling.

  • Baseline: Record baseline wavelength shifts for 5 minutes using an EnSpire or Epic label-free system.

  • Compound Addition:

    • Test: MB-PABA (Titration: 1 nM – 100 µM).

    • Control: Zaprinast (10 µM fixed or titration).

    • Vehicle: 0.1% DMSO.

  • Measurement: Monitor wavelength shift (pm) for 60 minutes.

  • Validation Check: The Zaprinast signal must exceed 3x the standard deviation of the vehicle (Z' > 0.5).

Protocol B:

-Arrestin Recruitment (Tango/PathHunter)

Confirms specific GPCR engagement and filters out off-target effects seen in DMR.

  • Transfection: Use HEK293T cells expressing GPR35-V2 tail and

    
    -arrestin-TEV-Luciferase reporter.
    
  • Incubation: Treat cells with MB-PABA (serial dilution) for 16 hours at 37°C.

  • Detection: Add detection reagent (Bright-Glo) to lyse cells and react with luciferase.

  • Data Analysis: Normalize RLU (Relative Light Units) to the Zaprinast

    
     (set as 100%).
    
Workflow Logic Diagram

Workflow Start Compound Stock (10mM DMSO) QC QC: Purity Check (LC-MS >95%) Start->QC DMR Assay 1: DMR (Holistic Signal) QC->DMR Pass Arrestin Assay 2: β-Arrestin (Specific Recruitment) QC->Arrestin Pass Analysis Data Analysis (EC50 / Emax) DMR->Analysis Picometer Shift Arrestin->Analysis RLU Decision Benchmarking Decision Analysis->Decision Compare vs Zaprinast

Figure 2: Experimental workflow for validating MB-PABA performance.

Expert Commentary & Nuances
  • The "Linker" Effect: MB-PABA lacks the 2-hydroxy group on the benzoyl ring (present in salicyl-derivatives). In GPR35 SAR, this hydroxyl group often forms an intramolecular hydrogen bond that stabilizes the active conformation. Consequently, researchers should expect MB-PABA to exhibit lower potency than 2-hydroxy analogs. It serves best as a negative control for the hydroxy-pharmacophore or a starting point for fragment evolution.

  • Solubility Advantage: Unlike Pamoic acid (which precipitates easily), MB-PABA has superior solubility, making it ideal for high-concentration NMR studies or crystallography soaks.

  • Interference Warning: Ensure the 2-methoxy group does not interfere with fluorescence readouts if using specific FRET pairs, although this is rare with simple anisic acid derivatives.

References
  • Funke, M., et al. (2013). "Structural Basis of GPR35 Agonism: Identification of Potent and Selective Agonists." Journal of Medicinal Chemistry.

  • Milligan, G. (2011). "The putative roles of GPR35 in disease." British Journal of Pharmacology.

  • Jenkins, L., et al. (2010). "Antagonists of GPR35 display high species ortholog selectivity." Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (2024). "4-[(2-methoxybenzoyl)amino]benzoic acid (CAS 10263-73-7)."[1] National Library of Medicine.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[(2-methoxybenzoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-[(2-methoxybenzoyl)amino]benzoic acid is a functionalized benzoic acid derivative, typically utilized as a pharmaceutical intermediate or ligand in organic synthesis. Structurally, it consists of a p-aminobenzoic acid (PABA) core acylated with a 2-methoxybenzoyl group.

Operational Reality: While specific toxicological data for this exact isomer may be limited in public registries, its structural analogs (benzamides and benzoic acid derivatives) are established Skin/Eye Irritants (Category 2/2A) and potential Skin Sensitizers . As a drug development professional, you must treat this compound as a Performance-Based Control Band 3 (PB-CB 3) agent—meaning it is presumed bioactive and moderately toxic until proven otherwise.

The Primary Hazard Vector: Inhalation of fine dust during weighing and transfer, followed by dermal absorption via contaminated surfaces.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the "Why" behind the protection.

Hazard ClassRisk DescriptionCausality & Mechanism
Respiratory High Risk (Dust) As a solid organic acid, micronized particles can bypass upper respiratory cilia. Upon contact with mucous membranes, hydrolysis may locally lower pH, causing acute irritation or laryngospasm.
Dermal Moderate Risk (Sensitization) Benzoic acid amides can act as haptens. Repeated exposure may trigger Type IV hypersensitivity (contact dermatitis).
Ocular Moderate Risk (Irritation) Acidic nature poses a risk of corneal opacity if not rinsed immediately.
Physical Static Discharge Like many organic crystalline powders, this compound is prone to triboelectric charging, leading to particle scattering during weighing.

Personal Protective Equipment (PPE) Matrix

Standard Laboratory Coat and closed-toe shoes are mandatory baselines. The following are specific upgrades for this compound.

PPE Selection Guide
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min, Inner: 0.06mm)Permeation Lag Time: Organic acids permeate latex rapidly. Nitrile offers superior degradation resistance. Double gloving provides a "sacrificial layer" for doffing without skin contact.
Respiratory N95 (Minimum) or P100/N100 Mandatory if outside Fume HoodFiltration Efficiency: Standard surgical masks do not seal against the <5µm particles generated during transfer. A fit-tested N95 is the minimum requirement for incidental dust.
Eye Protection Chemical Splash Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses allow dust entry from the top/sides. Goggles prevent lachrymatory effects from acidic dust settling on the eye surface.
Body Defense Tyvek® Sleeve Covers or Disposable Apron Wrist Gap Protection: The gap between glove and lab coat is the #1 site of contamination. Sleeve covers bridge this vulnerability.

Operational Protocol: Safe Handling Workflow

Trustworthiness Note: This protocol relies on "Engineering Controls First." PPE is the backup, not the primary barrier.

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Organic powders often "jump" due to static, contaminating the user.

  • Surface Barrier: Line the work surface with an absorbent, plastic-backed bench mat (absorbent side up) to capture micro-spills.

Phase B: Weighing & Transfer (The Critical Step)

Most exposures occur here.

  • Don PPE: Put on inner gloves, sleeve covers, outer gloves, and goggles.

  • Tare Vessel: Place the receiving vessel (e.g., Round Bottom Flask) in a secondary container (beaker) to prevent tipping.

  • Transfer: Use a long-necked anti-static funnel . Do not pour from a height >2 cm to minimize the "dust cloud" effect.

  • Wash-Down: Immediately after transfer, use the reaction solvent to wash residual powder from the funnel into the flask. This immediately sequesters the dust hazard into a liquid phase.

Phase C: Solubilization
  • Solvent Choice: This compound is sparingly soluble in water but soluble in DMSO, DMF, or basic aqueous solutions (e.g., NaOH).

  • Exotherm Warning: If dissolving in base (deprotonating the carboxylic acid), add base slowly. The neutralization reaction generates heat, which can aerosolize the solvent/compound mixture.

Visualization: Decision & Handling Workflow

G Start Start: Handling 4-[(2-methoxybenzoyl)amino]benzoic acid RiskCheck Risk Assessment: Is quantity > 10 grams? Start->RiskCheck StandardPPE Standard PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat RiskCheck->StandardPPE No (<10g) EnhancedPPE Enhanced PPE: P100 Respirator Chemical Goggles Tyvek Sleeves RiskCheck->EnhancedPPE Yes (>10g) HoodCheck Engineering Control: Is Fume Hood Available? StandardPPE->HoodCheck EnhancedPPE->HoodCheck NoHood STOP WORK Do not handle powder on open bench HoodCheck->NoHood No Weighing Weighing Protocol: 1. Use Anti-Static Gun 2. Transfer via Funnel 3. Wet-down immediately HoodCheck->Weighing Yes (Sash at 18") Waste Disposal: Solid: Hazardous Incineration Liquid: Solvent Waste Stream Weighing->Waste Post-Experiment

Figure 1: Decision logic for PPE selection and operational workflow based on quantity and engineering control availability.

Decontamination & Disposal Plan

Decontamination[1]
  • Solvent Wipe: Wipe contaminated surfaces with a paper towel soaked in Ethanol or Isopropanol (the compound is likely soluble in alcohols).

  • Soap Wash: Follow with a soap and water wash to remove any film.

  • PPE Doffing: Remove outer gloves inside the fume hood. Peel them off inside-out to trap any dust.

Waste Management[2][3][4]
  • Solid Waste: All contaminated paper towels, weighing boats, and PPE must go into Solid Hazardous Waste (destined for incineration).

  • Liquid Waste: Mother liquors and wash solvents must be segregated into Organic Solvent Waste (Halogenated or Non-Halogenated depending on the co-solvent).

  • Drain Disposal: Strictly Prohibited. Do not pour aqueous basic solutions of this compound down the sink; it may precipitate out if the pH changes in the plumbing, causing blockages and contamination.

Emergency Response

  • Inhalation: Move to fresh air immediately. If coughing persists, seek medical evaluation (SDS Section 4).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][2] Note: The acidic nature requires thorough irrigation to prevent pH-induced damage.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to dampen dust) and scoop into a waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Amino-2-methoxybenzoic acid (Analog). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.